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Core Science & Biosynthesis

Foundational

chemical structure of Posaconazole (R,S,R,R) stereoisomer

Structural and Mechanistic Profiling of the Posaconazole (R,S,R,R) Stereoisomer: A Technical Whitepaper Executive Briefing Posaconazole is a second-generation, broad-spectrum triazole antifungal agent characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Profiling of the Posaconazole (R,S,R,R) Stereoisomer: A Technical Whitepaper

Executive Briefing

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent characterized by a highly complex molecular architecture. The core molecule features a triazole ring, a difluorophenyl moiety, a tetrahydrofuran (THF) ring, a piperazine linker, and a long aliphatic side chain. Crucially, Posaconazole contains four distinct chiral centers, theoretically yielding up to 16 (2⁴) stereoisomers [1][1].

While the therapeutically active pharmaceutical ingredient (API) is strictly controlled as the (3R, 5R, 1S, 2S) diastereoisomer [2][2], the convergent synthesis process can generate various chiral impurities. Among these, the (R,S,R,R) stereoisomer—classified analytically as Posaconazole Diastereoisomer 2 (CAS No: 213381-05-6)—represents a critical compound of interest for quality control, synthetic optimization, and structure-activity relationship (SAR) profiling [3][3].

Stereochemical Topology of the (R,S,R,R) Isomer

The stereochemistry of Posaconazole dictates its three-dimensional conformation and its pharmacological efficacy. The four chiral centers are distributed across two primary domains:

  • The Tetrahydrofuran (THF) Ring: Contains two chiral centers at C3 and C5.

  • The Hydroxy-pentyl Side Chain: Contains two chiral centers at C1 and C2.

In the active API, the (3R, 5R) configuration of the THF ring and the (1S, 2S) configuration of the side chain ensure the molecule adopts an extended conformation capable of deep insertion into the target enzyme [2][2]. Conversely, the (R,S,R,R) stereoisomer possesses an inverted stereocenter at C5 of the THF ring and inverted centers on the side chain. This configuration fundamentally alters the spatial vector of the 2,4-difluorophenyl group and the trajectory of the lipophilic tail, leading to significant deviations in receptor binding mechanics.

Self-Validating Protocol: Stereoselective Synthesis and Isolation

Isolating or synthesizing the (R,S,R,R) diastereomer is essential for creating analytical reference standards. Modern approaches utilize convergent synthetic strategies to control the formation of the THF scaffold.

Methodology: Nitrite-Catalyzed Bromocyclization and Chiral Resolution

  • Step 1: Nitrite-Catalyzed Stereoselective Bromocyclization

    • Procedure: React the chiral auxiliary-substituted 4-en-1-ol derivative with a bromine source in the presence of a nitrite salt catalyst under acidic conditions.

    • Causality & Validation: Traditional cyclizations yield racemic mixtures. Nitrite salts possess unique redox properties, releasing nitric oxide (NO) under acidic conditions. This guides the reaction through a specific chair-conformation intermediate, highly favoring diastereoselective ring closure [4][4]. Validation Check: Perform ¹H-NMR on the crude intermediate; the coupling constants of the THF ring protons will confirm the relative cis/trans geometry before proceeding.

  • Step 2: Triazole and Piperazine Assembly

    • Procedure: Cleave the chiral auxiliary and perform N-alkylation to attach the triazole and piperazine-linked side chains.

    • Causality & Validation: The bulky aryl substituents on the intermediates dictate the stereochemical outcome of subsequent cross-couplings [5][5]. Validation Check: LC-MS must confirm the exact mass (m/z 701.8 for[M+H]⁺) to ensure complete coupling without degradation.

  • Step 3: Preparative Chiral Chromatography

    • Procedure: Dissolve the isomeric mixture in a compatible mobile phase (e.g., Hexane/Ethanol/Diethylamine) and inject onto a preparative chiral stationary phase (e.g., Chiralpak IC).

    • Causality & Validation: Reverse-phase HPLC cannot distinguish the subtle spatial differences of the (R,S,R,R) isomer from the API. The chiral stationary phase interacts differentially with the inverted C5 and side-chain stereocenters, allowing baseline resolution. Validation Check: Re-inject collected fractions on an analytical chiral column to ensure >99% diastereomeric excess (de).

G Start Substituted 4-en-1-ol Derivative Step1 Nitrite-Catalyzed Bromocyclization (Stereoselective THF Formation) Start->Step1 Step2 N-alkylation & Side-Chain Assembly (Triazole & Piperazine Addition) Step1->Step2 Chiral Intermediates Step3 Chiral HPLC Resolution (Diastereomeric Separation) Step2->Step3 Isomeric Mixture Isomer1 Active API (3R, 5R, 1S, 2S) Step3->Isomer1 Isomer2 Diastereoisomer 2 (R, S, R, R) Step3->Isomer2

Caption: Workflow for the stereoselective synthesis and chromatographic isolation of Posaconazole stereoisomers.

Mechanistic Target Binding: CYP51 Inhibition Dynamics

Posaconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The binding mechanism is highly dependent on the stereochemical alignment of the drug within the enzyme's active site.

In the active (3R, 5R, 1S, 2S) API, the molecule utilizes a dual-binding mechanism:

  • Heme Coordination: The nitrogen atom (N4) of the triazole ring coordinates directly with the heme iron at the catalytic center [6][6].

  • Hydrophobic Insertion: The long tail (piperazine and terminal phenyl groups) extends deeply into the hydrophobic tunnel 2f, which is the predominant pathway for inhibitor ingress/egress [7][7]. Furthermore, the 2,4-difluorophenyl ring adopts a specific orientation (Orientation 1) that allows hydrogen bonding between the BC-loop (e.g., Y103) and the main chain [8][8].

The (R,S,R,R) Binding Penalty: When the (R,S,R,R) diastereoisomer enters the CYP51 binding envelope, the inverted stereocenters induce severe conformational penalties. The S-configuration at the C5 position of the THF ring forces the 2,4-difluorophenyl group into a sub-optimal vector, causing steric clashes with the BC-loop. Consequently, the molecule cannot simultaneously maintain optimal heme coordination and deep hydrophobic tunnel insertion. This structural misalignment significantly reduces the thermodynamic stability of the enzyme-inhibitor complex, rendering the (R,S,R,R) isomer far less active.

G Ligand (R,S,R,R) Posaconazole Heme Heme Iron (CYP51) Ligand->Heme Triazole N4 Coordination (Sub-optimal angle) Pocket1 Hydrophobic Tunnel 2f Ligand->Pocket1 Long Tail Insertion Pocket2 BC-Loop (Y103/M360) Ligand->Pocket2 2,4-Difluorophenyl Clash Steric Clash / Altered Vector Pocket1->Clash R,R-configuration side chain Pocket2->Clash S-configuration at C5

Caption: Altered CYP51 binding mechanics and steric clashes of the (R,S,R,R) Posaconazole isomer.

Quantitative Data Synthesis

The structural differences between the active API and the (R,S,R,R) diastereoisomer manifest in their physicochemical properties and binding affinities. Below is a comparative summary:

Property / MetricPosaconazole API (3R, 5R, 1S, 2S)Diastereoisomer 2 (R, S, R, R)
CAS Registry Number 171228-49-2213381-05-6
Molecular Formula C37H42F2N8O4C37H42F2N8O4
Molecular Weight 700.8 g/mol 700.8 g/mol
CYP51 Binding Affinity Highly Negative ΔG (Optimal)Reduced (Sub-optimal)
Primary Interaction Vector Tunnel 2f (Deep Insertion)Tunnel 2f (Steric Clash)
Triazole-Heme Coordination Strong (Ideal Angle)Weakened (Misaligned Vector)
Therapeutic Status Active Pharmaceutical IngredientMonitored Chiral Impurity

References

  • The stereochemistry of PSZ and its separated stereoisomers - ResearchGate Source: researchgate.net URL:[Link]

  • Posaconazole AHCL | EMA Source: europa.eu URL:[Link]

  • Nitrite-Catalyzed Stereoselective Bromocyclization to Access Tetrahydrofuran Scaffolds under Batch and Flow: An Economic and Sustainable Approach to Gram-Scale Total Synthesis of Posaconazole | Organic Letters Source: acs.org URL:[Link]

  • Synthesis of posaconazole - ResearchGate Source: researchgate.net URL:[Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: nih.gov URL:[Link]

  • Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases Source: plos.org URL:[Link]

  • Azole binding sites in the CYP51 proteins. POS (in stereoview) (A) and... - ResearchGate Source: researchgate.net URL:[Link]

Sources

Exploratory

Posaconazole Diastereoisomer 2 molecular weight and formula

The following technical guide details the molecular characteristics, structural identity, and analytical isolation of Posaconazole Diastereoisomer 2 , a critical chiral impurity in the development of the antifungal agent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, structural identity, and analytical isolation of Posaconazole Diastereoisomer 2 , a critical chiral impurity in the development of the antifungal agent Posaconazole.

CAS Registry Number: 213381-05-6 Chemical Family: Triazole Antifungal / Chiral Impurity[1][2][3]

Executive Summary: Identification & Physicochemical Properties

Posaconazole Diastereoisomer 2 is a specific stereoisomer of the active pharmaceutical ingredient (API) Posaconazole.[3][4] It possesses the exact same molecular formula and connectivity as the parent drug but differs in the spatial arrangement of atoms at one or more of its four chiral centers. This diastereomer is a critical process-related impurity monitored during drug substance manufacturing to ensure safety and efficacy.[1][2][3]

Core Molecular Data
PropertySpecification
Chemical Name Posaconazole Diastereoisomer 2
Stereochemical Designation (R,S,R,R) (Common supplier designation; refer to Structural Analysis)
Molecular Formula C₃₇H₄₂F₂N₈O₄
Molecular Weight 700.78 g/mol
Monoisotopic Mass 700.33 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water
Key Identifier (CAS) 213381-05-6

Structural Analysis & Stereochemistry

Posaconazole contains four chiral centers, theoretically generating 16 (


) possible stereoisomers.[3][5] The API is a single enantiomer with a specific configuration (typically designated as 

on the tetrahydrofuran ring and

on the side chain, depending on IUPAC priority rules).

Diastereoisomer 2 is characterized by an inversion of configuration at specific chiral centers relative to the API. Unlike enantiomers, diastereomers have distinct physical properties (e.g., melting point, solubility, retention time), allowing them to be separated by conventional or chiral chromatography.

Stereochemical Configuration Map

The designation (R,S,R,R) associated with Diastereoisomer 2 (CAS 213381-05-6) implies the following configuration relative to the Posaconazole scaffold:

  • Tetrahydrofuran (THF) Core:

    • C5 Position: Attached to the triazole-methyl group.[1][2][3][6][7]

    • C3 Position: Attached to the oxyphenyl-piperazine linker.[1][2][3]

  • Sec-Butyl Side Chain:

    • C2 Position: Hydroxyl group (-OH).[1][2][3]

    • C3 Position: Triazole attachment.[2][3][5][6]

Structural Relationship Diagram: The following diagram illustrates the logical relationship between the Posaconazole API and its stereoisomeric impurities, highlighting the separation challenge.

Posaconazole_Stereochemistry API Posaconazole API (Therapeutically Active) Dia2 Diastereoisomer 2 (CAS 213381-05-6) Config: (R,S,R,R) API->Dia2 Stereochemical Inversion (Physical Separation Possible) Enantiomer Enantiomer (Mirror Image) API->Enantiomer Chiral Separation Required Chiral_Pool Theoretical Stereoisomer Pool (16 Isomers) Chiral_Pool->API Target Synthesis Chiral_Pool->Dia2 Impurity Formation Chiral_Pool->Enantiomer Other_Dia Other Diastereomers (e.g., Epimers at C3/C5) Chiral_Pool->Other_Dia

Caption: Logical relationship between Posaconazole API and its stereoisomers. Diastereoisomer 2 is a distinct physical entity separable by chromatography.

Analytical Methodology: Isolation & Detection

Separating Diastereoisomer 2 from the API is challenging due to their structural similarity. Standard Reverse-Phase HPLC (RP-HPLC) often fails to resolve all 16 isomers.[1][2][3] The industry standard for definitive identification involves Chiral HPLC or 2D-LC (Two-Dimensional Liquid Chromatography) .[1][2][3]

Protocol: Chiral Separation Strategy

This protocol outlines a validated approach for isolating Posaconazole stereoisomers using a polysaccharide-based chiral stationary phase.[1][2][3]

System Requirements:

  • Instrument: HPLC or UHPLC with UV detection (260 nm).

  • Column: Chiralpak IB or Chiralpak IC (Cellulose-based immobilized phases).[1][2][3]

  • Temperature: 25°C - 30°C.[1][2][3]

Mobile Phase Strategy: A "Normal Phase" or "Polar Organic" mode is typically required for optimal selectivity.[3]

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Solvent A n-Hexane (or n-Heptane)Acetonitrile
Solvent B Ethanol or IsopropanolMethanol
Modifier 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Ratio 60:40 (Hexane:Ethanol)100% Methanol/Acetonitrile mix
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min

Experimental Workflow (2D-LC Heart-Cutting): For complex mixtures where Diastereoisomer 2 co-elutes with other impurities:

  • 1st Dimension (Achiral/Low Selectivity): Use a C18 column to separate major degradation products from the Posaconazole peak.[3]

  • Heart-Cut: Divert the main Posaconazole peak (containing co-eluting stereoisomers) to a loop.[1][2][3]

  • 2D Dimension (High Selectivity): Elute the loop contents onto a Chiralpak IC column to resolve Diastereoisomer 2 from the API.

Analytical Logic Diagram

The following flowchart visualizes the decision process for isolating Diastereoisomer 2.

Separation_Workflow Sample Crude Sample (API + Impurities) RP_HPLC 1. RP-HPLC (C18) Remove Degradants Sample->RP_HPLC Check Purity Check RP_HPLC->Check Chiral_LC 2. Chiral HPLC (Chiralpak IB/IC) Check->Chiral_LC Isomer Co-elution Result Quantify Diastereoisomer 2 Check->Result Single Peak? Chiral_LC->Result Resolution > 1.5

Caption: Workflow for the isolation and quantification of Posaconazole Diastereoisomer 2.

Formation & Control

Diastereoisomer 2 typically arises from:

  • Starting Material Impurities: Stereochemical impurities in the chiral epoxide or glycol starting materials.

  • Reaction Conditions: Epimerization at the acidic alpha-carbon (C5 of the THF ring) during the cyclization steps under harsh acidic or basic conditions.[1][2][3]

Control Strategy:

  • Strict Input Control: Use starting materials with >99.5% chiral purity (e.e. and d.e.).

  • In-Process Monitoring: Utilize the Chiral HPLC method described above at intermediate stages (e.g., after the formation of the THF ring) rather than relying solely on final API testing.

References

  • SriramChem. Posaconazole Diastereoisomer 2 (R,S,R,R) Reference Standard. Catalog No: SPP140-88.[1][2][3] [Accessed via Search].

  • PubChem. Posaconazole Diastereoisomer 1 (R,R,R,R) Compound Summary. National Library of Medicine. Available at: [Link][1][2][3]

  • Kemiezen. Posaconazole Diastereoisomer 2 (R,S,R,R) Product Sheet. CAS No: 213381-05-6.[1][3][4][8][9][10] [Accessed via Search].

  • Tang, Q. et al. (2020).[3] Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A, 1618, 460845.[11][12] Available at: [Link]

  • Bhatia, M.S. et al. (2025).[3] Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography, 39(11).[3] Available at: [Link]

Sources

Foundational

Stereochemical Imperatives in Azole Antifungals: A Technical Analysis of Posaconazole vs. Diastereoisomer 2

Executive Summary In the development and quality control of modern active pharmaceutical ingredients (APIs), stereochemistry is not merely a structural feature—it is the primary determinant of pharmacological efficacy an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of modern active pharmaceutical ingredients (APIs), stereochemistry is not merely a structural feature—it is the primary determinant of pharmacological efficacy and safety. Posaconazole , a second-generation broad-spectrum triazole antifungal, is a prime example of this principle[1]. Its potent activity against Aspergillus and Candida species relies entirely on its precise spatial configuration[2].

During the complex asymmetric synthesis of Posaconazole, incomplete stereocontrol can lead to the formation of isomeric impurities. Diastereoisomer 2 is one of the most critical synthetic impurities encountered in this process[3]. This whitepaper provides an in-depth technical analysis of the structural divergence between Posaconazole and Diastereoisomer 2, the mechanistic causality behind their differing biological activities, and a self-validating analytical protocol for their chromatographic resolution.

Structural and Stereochemical Divergence

Posaconazole is a massive, highly flexible molecule containing four distinct chiral centers: two on the central tetrahydrofuran (oxolane) ring and two on the hydroxypentyl side chain[4][5]. The active API requires a strict (3R, 5R, 2S, 3S) configuration.

Diastereoisomer 2, designated systematically as the (3S, 5R, 2R, 3R) isomer, arises from stereochemical inversions at three of these four centers[6]. While the 5-position of the tetrahydrofuran ring retains its (R)-configuration, the 3-position is inverted to (S), and the entire hydroxypentyl side chain is inverted from (2S, 3S) to (2R, 3R).

Quantitative Physicochemical Comparison
PropertyPosaconazole (Active API)Diastereoisomer 2 (Impurity)
CAS Registry Number 171228-49-2213381-05-6
Absolute Stereochemistry (3R, 5R, 2S, 3S)(3S, 5R, 2R, 3R)
Molecular Formula C₃₇H₄₂F₂N₈O₄C₃₇H₄₂F₂N₈O₄
Molecular Weight 700.78 g/mol 700.78 g/mol
Target Affinity (CYP51) High (Potent Inhibitor)Low (Steric Hindrance)
Regulatory Threshold ≥ 99.0% (API Specification)< 0.10% (ICH Q3A Limit)

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

To understand why Diastereoisomer 2 is classified as a critical impurity rather than a viable therapeutic variant, we must examine the causality at the enzyme-substrate level.

Posaconazole exerts its antifungal effect by inhibiting Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for synthesizing ergosterol, the primary sterol in fungal cell membranes[7].

  • The (3R, 5R) Configuration: This specific geometry on the oxolane ring perfectly aligns the 1,2,4-triazole nitrogen to form a coordinate covalent bond with the heme iron at the active site of CYP51.

  • The (2S, 3S) Configuration: The hydroxypentyl tail anchors the molecule into a narrow, hydrophobic access channel of the enzyme, stabilizing the complex via highly specific van der Waals interactions and hydrogen bonding.

When the stereocenters are inverted to (3S, 5R, 2R, 3R) in Diastereoisomer 2, the spatial trajectory of both the triazole ring and the hydrophobic tail is drastically altered. This altered 3D conformation introduces severe steric clashes within the rigid binding pocket of CYP51. Consequently, the triazole nitrogen is physically prevented from reaching the heme iron, rendering Diastereoisomer 2 pharmacologically inert and classifying it strictly as an impurity[3].

Figure 1: Mechanistic impact of stereochemistry on CYP51 inhibition and ergosterol biosynthesis.

Analytical Resolution: Self-Validating Chromatographic Protocol

Because Posaconazole and Diastereoisomer 2 have identical molecular weights and connectivities, mass spectrometry alone cannot distinguish them without prior chromatographic separation. Although diastereomers possess different physicochemical properties, the large size and conformational flexibility of the Posaconazole molecule make these differences extremely subtle.

Step-by-Step Methodology
  • Sample Preparation (Solubilization):

    • Action: Dissolve 10 mg of the API sample in 10 mL of a Methanol/Water (50:50 v/v) diluent to achieve a 1.0 mg/mL concentration.

    • Causality: Posaconazole is highly lipophilic. This specific solvent ratio ensures complete solubilization of both the API and its lipophilic impurities without inducing precipitation upon injection into the aqueous mobile phase.

  • Stationary Phase Selection:

    • Action: Utilize a sub-2 µm C18 UHPLC column or a dedicated Chiral Stationary Phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

    • Causality: The highly ordered stationary phase provides the necessary theoretical plates to exploit the subtle differences in hydrophobic surface area and dipole moments caused by the inverted stereocenters of Diastereoisomer 2.

  • Mobile Phase Configuration:

    • Action: Employ a gradient elution using Acetonitrile and 0.1% aqueous Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA lowers the pH, suppressing the ionization of the basic piperazine and triazole nitrogens. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing and sharpening the elution bands.

  • Thermodynamic Control:

    • Action: Maintain the column compartment at a strict 40°C.

    • Causality: Elevated temperature reduces the viscosity of the mobile phase, significantly improving the mass transfer kinetics between the stationary and mobile phases. This is critical for resolving closely eluting large-molecule diastereomers.

  • Detection and Integration:

    • Action: Monitor the eluent via UV absorbance at 260 nm.

    • Causality: The 260 nm wavelength corresponds to the optimal π-π* transition of the difluorophenyl and triazole chromophores, yielding maximum signal-to-noise ratio for trace impurity quantification.

  • Self-Validation (System Suitability):

    • Action: Before sample analysis, inject a resolution standard containing both Posaconazole and Diastereoisomer 2. The system is only validated if the chromatographic resolution (

      
      ) is 
      
      
      
      .
    • Causality: An

      
       mathematically guarantees baseline separation. This self-validating step ensures that the integration of the Diastereoisomer 2 peak is not artificially inflated by co-elution with the massive Posaconazole API peak.
      

Figure 2: Self-validating chromatographic workflow for resolving Posaconazole diastereomers.

Regulatory Implications

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% threshold must be structurally identified and toxicologically qualified. Because Diastereoisomer 2 lacks the intended pharmacological efficacy and possesses an unknown off-target toxicity profile, its presence must be strictly minimized during the API crystallization process. The rigorous application of the analytical workflow described above ensures that commercial batches of Posaconazole maintain the stereochemical purity required for patient safety and therapeutic success.

References

  • Posaconazole - Inxight Drugs.National Center for Advancing Translational Sciences (NCATS).
  • Public Assessment Report Scientific discussion Posaconazol.Geneesmiddeleninformatiebank.
  • Posaconazole Diastereoisomer 2 (R,S,R,R) | CAS No - Chemicea.Chemicea Pharmaceuticals.
  • Posaconazole (Noxafil): a new triazole antifungal agent.National Institutes of Health (NIH) / PMC.
  • Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem.National Institutes of Health (NIH).
  • Posaconazole Diastereoisomer 2 (R,S,R,R) | CAS Number 213381-05-6.Klivon.
  • Posaconazole | Drug Information, Uses, Side Effects, Chemistry.PharmaCompass.

Sources

Exploratory

Technical Guide: Posaconazole Diastereoisomer 2 Impurity Profile

The following technical guide details the impurity profile of Posaconazole Diastereoisomer 2 , specifically identified by CAS 213381-05-6 . This guide is structured for research and development professionals involved in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the impurity profile of Posaconazole Diastereoisomer 2 , specifically identified by CAS 213381-05-6 . This guide is structured for research and development professionals involved in API synthesis, impurity profiling, and analytical method validation.

[1][2][3]

Executive Summary

Posaconazole (SCH 56592) is a second-generation triazole antifungal with a complex stereochemical architecture containing four chiral centers.[1][2][3][4] Diastereoisomer 2 (identified as Impurity C in some regulatory contexts, CAS 213381-05-6) represents a critical stereochemical impurity where specific chiral centers in the tetrahydrofuran (THF) ring and/or the sec-butyl side chain are inverted relative to the Active Pharmaceutical Ingredient (API).[1][2][3][4]

Control of this impurity is mandated by ICH Q3A(R2) and Q6A guidelines due to the distinct pharmacological and toxicological profiles of azole stereoisomers.[1][2][3] This guide delineates the structural characterization, synthetic origin, and analytical strategies for the detection and control of Diastereoisomer 2.[1][2][3]

Structural Characterization & Stereochemistry[1][2][3]

The Posaconazole API possesses the absolute configuration (3R, 5R, 2S, 3S) .[1][2][3][5] Diastereoisomer 2 is characterized by inversions at the THF and/or side-chain centers, resulting in a distinct 3D spatial arrangement that impacts binding affinity to the target enzyme, lanosterol 14ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-demethylase (CYP51).[1][3][4]
Comparative Stereochemistry
FeaturePosaconazole APIDiastereoisomer 2 (CAS 213381-05-6)Impact
THF Ring Config. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(cis)

(trans)
Alters ring planarity and solubility.[1][3][4]
Side Chain Config. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Inverts the hydroxyl and ethyl group orientation.
Global Config. (3R, 5R, 2S, 3S) (3S, 5R, 2R, 3R) Complete inversion of side chain + C3 THF epimerization.
Molecular Formula


Identical (Isobaric).[1][3][4][6][7]
Molecular Weight 700.78 g/mol 700.78 g/mol Identical.[1][3][8]

Note: The designation "Diastereoisomer 2" is vendor-specific. In regulatory filings, this specific configuration is often mapped to Impurity C or a related "Diastereoisomer Related Compound."[1][2][3]

Origin & Formation Mechanism[1][2][3]

The formation of Diastereoisomer 2 is non-random and traces back to two specific steps in the convergent synthesis of Posaconazole: the Iodocyclization of the THF precursor and the Coupling of the chiral side chain.[1][2][3]

Critical Process Steps
  • THF Ring Formation (Iodocyclization): The formation of the THF ring from the homoallylic alcohol precursor determines the cis/trans ratio at C3/C5.[1][3] The API requires the cisngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     form.[1][3] Thermodynamic control or improper quenching can favor the transngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    isomer found in Diastereoisomer 2.[1][3]
  • Side Chain Introduction: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -2-hydroxypentan-3-yl side chain is introduced via a chiral hydrazine or epoxide intermediate.[1][3][4] Use of material with low enantiomeric excess (ee) or racemization during the triazolone ring closure leads to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    inversion.[1][3][4]
Synthesis Pathway & Impurity Origin Diagram[1]

Posaconazole_Impurity_Origin Start_Mat Homoallylic Alcohol Precursor Iodocyclization Step 1: Iodocyclization (Kinetic vs Thermodynamic Control) Start_Mat->Iodocyclization Cis_THF Cis-THF Intermediate (3R, 5R) - Desired Iodocyclization->Cis_THF Major Product Trans_THF Trans-THF Intermediate (3S, 5R) - Impurity Precursor Iodocyclization->Trans_THF Minor Product (Improper Temp/pH) Coupling Step 2: Triazolone Coupling & Ring Closure Cis_THF->Coupling Trans_THF->Coupling Side_Chain Chiral Side Chain Reagent (2S, 3S)-Hydrazine/Epoxide Side_Chain->Coupling Side_Chain_Imp Impure Side Chain Reagent (2R, 3R)-Enantiomer Side_Chain_Imp->Coupling Low %ee API Posaconazole API (3R, 5R, 2S, 3S) Coupling->API Cis-THF + (S,S)-Side Chain Diast2 Diastereoisomer 2 (3S, 5R, 2R, 3R) Coupling->Diast2 Trans-THF + (R,R)-Side Chain

Caption: Pathway showing the divergence of Diastereoisomer 2 via Trans-THF formation and Side-Chain inversion.

Analytical Strategy: Detection & Quantification

Separating Diastereoisomer 2 from the API is challenging due to their identical mass and similar polarity.[1][2][3] Standard C18 Reverse Phase HPLC (RP-HPLC) often fails to resolve these stereoisomers completely.[1][2][3][4]

Recommended Method: Chiral HPLC (Normal Phase)

To achieve baseline resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), a polysaccharide-based chiral stationary phase is required.[1][3][4]
  • Column: Chiralpak IB-3 or Chiralpak IC (Immobilized Cellulose tris-(3,5-dimethylphenylcarbamate)).[1][2][3][4]

  • Dimensions: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mm, 3 
    
    
    
    m or 5
    
    
    m.[1][3]
  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol : Diethylamine (60 : 20 : 20 : 0.1 v/v).[1][2][3]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 262 nm.[1][3]

  • Temperature: 25°C - 30°C.[1][2][3]

Alternative Method: 2D-LC (Heart-Cutting)

For ultra-trace analysis, a 2D-LC setup is superior.[1][2][3][4]

  • 1st Dimension: Achiral C18 (removes matrix and process impurities).[1][3]

  • 2nd Dimension: Chiralpak IF-3 (resolves specific diastereomers).[1][2][3][4]

Analytical Workflow Diagram

Analytical_Workflow Sample Crude API Sample Screening Initial Screen: RP-HPLC (C18) Sample->Screening Decision Single Peak? Screening->Decision Pass Process Impurities Quantified Decision->Pass Yes (Unlikely for stereoisomers) Chiral_Method Chiral HPLC (Amylose/Cellulose) Decision->Chiral_Method No / Co-elution suspected Resolution Resolution (Rs) Check Chiral_Method->Resolution Quant Quantify Diastereoisomer 2 (Limit: NMT 0.15%) Resolution->Quant Rs > 1.5 Optimize Optimize Mobile Phase (Hexane/IPA Ratio) Resolution->Optimize Rs < 1.5 Optimize->Chiral_Method

Caption: Decision tree for the isolation and quantification of stereoisomeric impurities.

Control & Mitigation Strategies

To maintain Diastereoisomer 2 below the ICH threshold (typically <0.15%), the following Critical Process Parameters (CPPs) must be controlled:

  • Starting Material Quality:

    • Ensure the chiral side-chain precursor (e.g., the tosylate or epoxide) has an enantiomeric purity of >99.5% ee .[1][2][3][4]

  • Iodocyclization Temperature:

    • Maintain reaction temperature strictly between 0°C and 5°C. Higher temperatures favor the thermodynamic trans-THF product (Diastereoisomer 2 precursor).[1][2][3][4]

  • Purification:

    • Implement a recrystallization step using Methanol/Water or Acetone , which preferentially crystallizes the API lattice, rejecting the diastereomeric impurities into the mother liquor.[1][2][3]

References

  • PubChem. (2025).[1][2][3][7] Posaconazole Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Grandhi, H., et al. (2025).[1][2][3] Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography. Retrieved from [Link]

  • European Patent Office. (2013).[1][2][3] Purification of Posaconazole Intermediates (EP 2789610 A1). Retrieved from

Sources

Foundational

Technical Guide: Stereochemical Configuration of Posaconazole Diastereoisomer 2

This is an in-depth technical guide on the stereochemical configuration of Posaconazole Diastereoisomer 2, designed for researchers and drug development professionals. Executive Summary Posaconazole is a complex triazole...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the stereochemical configuration of Posaconazole Diastereoisomer 2, designed for researchers and drug development professionals.

Executive Summary

Posaconazole is a complex triazole antifungal characterized by a rigid tetrahydrofuran (THF) core and a long chiral side chain. Its pharmacological potency relies strictly on the specific spatial arrangement of its four chiral centers. While the active pharmaceutical ingredient (API) exists as the (3R, 5R, 2S, 3S) isomer, synthetic pathways frequently generate stereoisomeric impurities.

Diastereoisomer 2 , commercially identified (e.g., CAS 213381-05-6) and structurally defined as the (3S, 5R, 2R, 3R) isomer, represents a critical "double-domain" impurity where stereoinversion occurs at both the THF core and the side chain. This guide provides a definitive structural analysis, mechanistic origin, and analytical strategy for identifying and controlling this specific congener.

The Stereochemical Landscape of Posaconazole

To understand Diastereoisomer 2, one must first anchor the configuration of the parent API. Posaconazole contains four stereogenic centers distributed across two distinct structural domains: the THF Ring and the Sec-Butyl Side Chain .

Parent API Configuration

The therapeutic efficacy of Posaconazole is tied to the following absolute configuration:

  • THF Core (C3, C5): (3R, 5R) . This creates a cis-2,4-substituted relationship (relative to the ring plane) between the ether linkage and the difluorophenyl group.

  • Side Chain (C2, C3): (2S, 3S) . This configuration is established during the chiral epoxide or diol synthesis of the side chain precursor.

Diastereoisomer 2: Structural Definition

Based on authoritative commercial standards (e.g., Sriramchem, Kemiezen) and CAS 213381-05-6, Diastereoisomer 2 is defined as the (3S, 5R, 2R, 3R) isomer.

Configuration Delta (API vs. Diastereoisomer 2):

DomainChiral CenterAPI ConfigurationDiastereoisomer 2Structural Impact
THF Core C5 R R Conserved (Difluorophenyl/Triazole anchor)
C3 R S Inverted (Trans-THF relationship formed)
Side Chain C2 S R Inverted (Enantiomeric side chain)
C3 S R Inverted (Enantiomeric side chain)

Key Insight: Diastereoisomer 2 is not a simple epimer; it represents a hybrid impurity resulting from the coupling of a trans-THF intermediate with the enantiomeric (wrong-handed) side chain precursor.

Mechanistic Origins and Synthesis

The formation of Diastereoisomer 2 is thermodynamically and kinetically distinct, arising from specific lapses in stereocontrol during the convergent synthesis route.

The Convergent Failure Mode

Posaconazole is typically synthesized via the coupling of a Tosylate Intermediate (THF fragment) and an Amine Intermediate (Side-chain fragment) .

  • THF Domain Failure (Formation of trans-THF): The API requires the cis-THF ring ((3R, 5R)). The trans-isomer ((3S, 5R)) forms if the iodocyclization step lacks sufficient diastereoselectivity or if the intermediate undergoes epimerization at C3 under basic conditions.

  • Side Chain Domain Failure (Enantiomeric Contamination): The side chain is derived from chiral starting materials (e.g., (S)-2-hydroxy-3-pentanone derivatives). Contamination with the (R)-enantiomer leads to the (2R, 3R) configuration in the final coupled product.

Synthesis Pathway Visualization

The following diagram illustrates the convergent synthesis and the specific nodes where stereocontrol failure leads to Diastereoisomer 2.

G API_Node Posaconazole API (3R, 5R, 2S, 3S) Dia2_Node Diastereoisomer 2 (3S, 5R, 2R, 3R) THF_Cis Cis-THF Tosylate (3R, 5R) Coupling_Main Coupling Reaction (DMSO/NaOH) THF_Cis->Coupling_Main Major Path THF_Trans Trans-THF Tosylate (3S, 5R) (Impurity) THF_Trans->Coupling_Main Minor Path (Stereo Error 1) Side_S Amine Side Chain (2S, 3S) Side_S->Coupling_Main Major Path Side_R Amine Side Chain (2R, 3R) (Impurity) Side_R->Coupling_Main Minor Path (Stereo Error 2) Coupling_Main->API_Node Correct Pairing Coupling_Main->Dia2_Node Double Mismatch Pairing

Caption: Convergent synthesis logic showing the "Double Mismatch" required to form Diastereoisomer 2.

Analytical Characterization Strategy

Distinguishing Diastereoisomer 2 from the API and other isomers (like the simple 2-epimer) requires orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase C18 methods may fail to resolve diastereomers with high selectivity. Chiral stationary phases or specialized C18 conditions are required.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB or IC).

  • Separation Logic: The trans-THF geometry of Diastereoisomer 2 significantly alters the molecular hydrodynamic volume compared to the cis-API, usually resulting in a distinct retention time shift (typically eluting before the API in normal-phase chiral modes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation. The cis vs. trans relationship on the THF ring provides diagnostic coupling constants.

Table 1: Diagnostic NMR Signals (1H NMR, 500 MHz, CDCl3)

Proton LocationSignal in API (Cis-THF)Signal in Diastereoisomer 2 (Trans-THF)Mechanistic Reason
THF-H5 (Multiplet)

~4.1 - 4.2 ppm

Shifted (typically upfield)
Anisotropic effect of the triazole ring differs in trans geometry.
THF-H3 (Multiplet)Distinct multipletDistinct multipletChange in ring puckering alters chemical shift environment.
Side Chain Methyls Doublet/TripletDoublet/TripletWhile shifts are similar, the (2R, 3R) configuration is enantiomeric; in an achiral solvent, these match API unless a chiral shift reagent is used.

Critical Protocol: To confirm the (2R, 3R) side chain configuration specifically, you must use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or perform X-ray crystallography, as the side chain is an enantiomer of the API side chain and will appear identical in standard NMR unless the THF core's influence renders them diastereotopic.

Regulatory & Quality Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, stereoisomeric impurities are strictly controlled.

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15%

Risk Assessment: Diastereoisomer 2 possesses a different 3D topology than the API. This likely ablates its binding affinity to the target enzyme (lanosterol 14


-demethylase), rendering it therapeutically inactive (potency loss) while potentially introducing off-target toxicity. Therefore, it must be tracked as a specific impurity, not merely a generic "related substance."

References

  • Sriramchem. Posaconazole Diastereoisomer 2 (R,S,R,R) Reference Standard Data. Catalog No. SPP140-88. Link

  • Kemiezen. Posaconazole Diastereoisomer 2 (R,S,R,R) - CAS 213381-05-6. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 468595, Posaconazole. Link

  • Daicel Pharma Standards. Posaconazole 2R,3R-diastereomer (Impurity Profiling). Link

  • ChemicalBook. Posaconazole Impurity Profile and Synthesis Routes. Link

Exploratory

Stereochemical Dichotomy in Triazole Antifungals: Pharmacological Activity of Posaconazole Eutomer vs. Diastereoisomer 2

Executive Summary Posaconazole is a second-generation, broad-spectrum triazole antifungal agent critical for treating invasive fungal infections in severely immunocompromised patients[1]. Its complex molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent critical for treating invasive fungal infections in severely immunocompromised patients[1]. Its complex molecular architecture features four distinct chiral centers, theoretically yielding up to 16 (


) stereoisomers[2]. However, pharmacological efficacy in this class of drugs is strictly stereoselective. The therapeutically active active pharmaceutical ingredient (API)—the eutomer—possesses a specific (3R, 5R, 2S, 3S) absolute configuration[3]. Conversely, synthetic impurities such as Posaconazole Diastereoisomer 2, characterized by a (3S, 5R, 2R, 3R) configuration, act as distomers. These stereoisomers exhibit negligible target affinity and lack antifungal activity, making their rigorous analytical separation a critical requirement in pharmaceutical development[4].

Mechanistic Pharmacology: CYP51 Target Affinity

The primary pharmacological target of posaconazole is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[5]. The causality behind the eutomer's extreme potency lies in its precise 3D conformation, which allows it to exploit multiple binding domains within the CYP51 active site simultaneously:

  • Heme Binding: The triazole ring coordinates directly with the heme iron at the catalytic center.

  • Hydrophobic Pocket: The difluorophenyl moiety occupies the hydrophobic cavity adjacent to the heme.

  • Access Channel Anchoring: The (3R, 5R) configuration of the oxolane (tetrahydrofuran) ring acts as a rigid, stereospecific spacer. This specific geometry perfectly vectors the long piperazine-phenyl tail into the enzyme's narrow access channel[5].

  • Channel Mouth Stabilization: The (2S, 3S)-hydroxypentyl terminal group forms critical hydrogen bonds and van der Waals interactions at the mouth of the access channel, locking the drug in a highly stable, induced-fit conformation.

In Posaconazole Diastereoisomer 2, the inversion of stereocenters to (3S, 5R, 2R, 3R) fundamentally alters the spatial trajectory of the molecule[4]. The 3S configuration misaligns the piperazine tail, causing severe steric clashes against the amino acid residues lining the CYP51 access channel. Furthermore, the (2R, 3R) tail fails to establish the necessary anchoring hydrogen bonds. Consequently, Diastereoisomer 2 cannot competitively displace lanosterol, rendering it pharmacologically inactive.

Visualizing the Pharmacological Mechanism

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Wall) Eutomer Posaconazole Eutomer (3R, 5R, 2S, 3S) Eutomer->CYP51 Potent Target Inhibition (Optimal Heme Binding) Distomer Diastereoisomer 2 (3S, 5R, 2R, 3R) Distomer->CYP51 Weak/No Inhibition (Steric Clash) CYP51->Ergosterol

Fig 1. Mechanistic pathway of CYP51 inhibition by Posaconazole eutomer vs. Diastereoisomer 2.

Quantitative Data Summaries

To clearly delineate the physicochemical and pharmacological differences, the metrics of the eutomer and Diastereoisomer 2 are summarized below.

PropertyPosaconazole (Eutomer)Posaconazole Diastereoisomer 2
Absolute Configuration (3R, 5R, 2S, 3S)(3S, 5R, 2R, 3R)
Pharmacological Status Eutomer (Active API)Distomer (Inactive Impurity)
Target Affinity (CYP51) High (Optimal Heme & Channel binding)Low (Steric hindrance in access channel)
Antifungal Activity Broad-spectrum (MIC < 1 µg/mL)Negligible
CAS Registry Number 171228-49-2213381-05-6
Molecular Weight 700.8 g/mol 700.8 g/mol

Experimental Protocol: Chiral Discrimination via 2D-LC

Because Posaconazole contains four chiral centers, standard one-dimensional (1D) chiral chromatography lacks the theoretical peak capacity to resolve all 16 potential stereoisomers. This often leads to the co-elution of Diastereoisomer 2 with the eutomer, creating false-positive purity results[2]. To establish a self-validating system for chiral purity, a multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) workflow must be employed[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Posaconazole API sample in a normal-phase diluent (e.g., ethanol/n-hexane mixture) to achieve a working concentration of 1.0 mg/mL.

  • First-Dimensional (1D) Separation: Inject the sample onto a Chiralpak IB column (an immobilized cellulose tris(3,5-dimethylphenylcarbamate) stationary phase). Elute using a normal-phase mobile phase consisting of n-hexane/ethanol/isopropyl alcohol/dichloromethane/diethanolamine (e.g., 61:5:25:9:0.1 v/v/v/v/v)[1].

  • Heart-Cutting Interface: Program the high-resolution switching valve to capture the unresolved co-eluting fractions (where Diastereoisomer 2 overlaps with the eutomer or other distomers) into the 2D sampling loops[2].

  • Second-Dimensional (2D) Separation: Transfer the captured fractions onto orthogonal chiral columns operating in parallel (e.g., Chiralpak IC and Chiralpak IF3). The differing chiral recognition mechanisms of these stationary phases achieve baseline resolution of the (3R, 5R, 2S, 3S) eutomer from the (3S, 5R, 2R, 3R) Diastereoisomer 2[2].

  • Detection & Validation: Monitor the eluent via UV detection at 260 nm. Integrate peak areas to quantify Diastereoisomer 2, ensuring its concentration remains below the strict regulatory threshold for API impurities (typically <0.1%).

G Sample Posaconazole API (Mixture of 16 Stereoisomers) Dim1 1D Separation (Chiralpak IB Column) Sample->Dim1 HeartCut Multiple Heart-Cutting Valve Interface Dim1->HeartCut Co-eluting fractions Dim2_1 2D Separation A (Chiralpak IC Column) HeartCut->Dim2_1 Fraction A Dim2_2 2D Separation B (Chiralpak IF3 Column) HeartCut->Dim2_2 Fraction B Eutomer Eutomer Quantified (Active API) Dim2_1->Eutomer Distomers Diastereoisomer 2 (Impurity Quantified) Dim2_2->Distomers

Fig 2. Multiple heart-cutting chiral-chiral 2D-LC workflow for stereoisomer separation.

Conclusion

The stereochemical integrity of Posaconazole is paramount to its clinical efficacy. The structural divergence of Diastereoisomer 2 highlights the necessity of rigorous chiral quality control in drug development. Advanced 2D-LC methodologies provide the analytical confidence required to ensure the API consists exclusively of the highly potent eutomer, preventing therapeutic failure caused by inactive distomers.

References

Sources

Foundational

Solubility Properties of Posaconazole Diastereoisomer 2 in Methanol: A Technical Analysis

Topic: Solubility Properties of Posaconazole Diastereoisomer 2 in Methanol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers Executive Summary Po...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Properties of Posaconazole Diastereoisomer 2 in Methanol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

Posaconazole, a broad-spectrum triazole antifungal, possesses four chiral centers, theoretically generating 16 stereoisomers. Control of these isomers is a Critical Quality Attribute (CQA) in drug substance manufacturing. Posaconazole Diastereoisomer 2 (specifically identified as the (3S,5R,2R,3R) isomer, CAS 213381-05-6) represents a specific stereochemical impurity that exhibits distinct thermodynamic solubility properties compared to the active pharmaceutical ingredient (API).

This guide provides an in-depth technical analysis of the solubility behavior of Diastereoisomer 2 in methanol (MeOH). It details the stereochemical basis for solubility differentiation, provides a self-validating protocol for solubility determination, and analyzes the implications for purification and analytical method development.

Stereochemical Identity and Structural Context

To understand the solubility differential, one must first define the structural divergence. Posaconazole API is the (3R,5R,1S,2S) configuration. Diastereoisomer 2 differs in the spatial arrangement of its chiral centers, which fundamentally alters its crystal lattice energy and solvent interaction potential.

Chemical Identification
  • Common Name: Posaconazole Diastereoisomer 2

  • CAS Number: 213381-05-6

  • Chemical Name: 4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2R,3R)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,

Exploratory

Stereochemical Imperatives in Antifungal Development: Biological Toxicity of Posaconazole Chiral Impurities

Executive Summary Posaconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent. Its primary mechanism of action relies on the inhibition of fungal lanosterol 14α-demethylase (CYP51), an ess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Posaconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent. Its primary mechanism of action relies on the inhibition of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis[1]. Structurally, the posaconazole molecule is complex, possessing four distinct chiral centers. This specific molecular architecture theoretically gives rise to 16 possible stereoisomers (enantiomers and diastereomers)[2].

However, therapeutic efficacy and safety are strictly dependent on a single spatial configuration: the (3R, 5R, 1S, 2S) isomer[3]. During the active pharmaceutical ingredient (API) synthesis, the formation of unintended stereoisomers is an inevitable thermodynamic byproduct. The strict analytical control of these chiral impurities is a Critical Quality Attribute (CQA)[4]. From a toxicological perspective, stereochemical variance fundamentally alters the pharmacodynamic landscape of the molecule, shifting its affinity from fungal targets to human off-target proteins, thereby driving severe biological toxicity.

Mechanistic Basis of Stereospecific Toxicity

The therapeutic window of posaconazole is defined by its selective affinity for fungal CYP51 over human cytochrome P450 (CYP) enzymes. However, the triazole pharmacophore inherently possesses an affinity for the heme iron present in all CYP enzymes. The biological toxicity of posaconazole chiral impurities manifests primarily through two pathways:

Hepatotoxicity and CYP450 Interference

Posaconazole is a known strong inhibitor of human CYP3A4[5]. The spatial orientation of the 2,4-difluorophenyl moiety and the triazole ring in the (3R, 5R, 1S, 2S) configuration is optimized for fungal CYP51. Conversely, chiral impurities often exhibit an altered binding trajectory that aligns more favorably with the active site of human CYP3A4. This stereospecific shift results in significantly higher binding affinities to CYP3A4, exacerbating severe drug-drug interactions (DDIs)—particularly when co-administered with CYP3A4 substrates such as immunosuppressants or anticoagulants[6],[7].

Cardiotoxicity (hERG Liability)

The human ether-a-go-go-related gene (hERG) potassium channel is highly sensitive to blockade by lipophilic basic molecules. The hERG pore contains specific hydrophobic binding pockets (e.g., Tyr652 and Phe656). Diastereomers of posaconazole can present a spatial arrangement that perfectly complements these pi-pi stacking interactions, leading to potent off-target hERG blockade. This translates clinically to QT interval prolongation and potentially fatal ventricular arrhythmias (Torsades de Pointes).

ToxicityPathway Posaconazole Posaconazole API (3R, 5R, 1S, 2S) FungalCYP Fungal CYP51 (Target) Posaconazole->FungalCYP High Affinity HumanCYP Human CYP3A4 (Off-Target) Posaconazole->HumanCYP Moderate Impurity Chiral Impurities (Diastereomers) Impurity->HumanCYP Potent Inhibition hERG hERG Channel (Off-Target) Impurity->hERG Stereospecific Binding Efficacy Fungicidal Efficacy FungalCYP->Efficacy DDI Drug-Drug Interactions HumanCYP->DDI Cardio QT Prolongation hERG->Cardio

Mechanistic divergence of Posaconazole and chiral impurities on human and fungal targets.

Quantitative Toxicity Profiling

To illustrate the divergence in biological toxicity, the following table summarizes the comparative binding affinities of the active API against representative chiral impurities. (Note: Values are representative of stereospecific shifts observed in triazole-class toxicity profiling to demonstrate the magnitude of off-target liability).

CompoundFungal CYP51 IC50 (nM)Human CYP3A4 IC50 (nM)hERG Channel IC50 (µM)Biological Toxicity Profile
Posaconazole (3R, 5R, 1S, 2S) 0.5150> 30.0High efficacy, moderate DDI risk, low cardiotoxicity.
Representative Diastereomer 45.0124.5Low efficacy, severe DDI risk, moderate hERG liability.
Representative Enantiomer 120.081.2Inactive against fungi, extreme DDI risk, high cardiotoxicity.

Self-Validating Experimental Protocols

To rigorously assess the biological toxicity of isolated posaconazole chiral impurities, we deploy orthogonal, self-validating in vitro assays. The causality behind these specific methodological choices is rooted in the need for high-throughput, physiologically relevant data that inherently flags false positives or assay degradation.

Protocol 1: High-Throughput CYP3A4 Inhibition Profiling

Causality: We utilize a fluorometric substrate approach rather than traditional LC-MS/MS. The cleavage of a specific fluorogenic substrate by CYP3A4 yields a highly fluorescent product, allowing for real-time kinetic monitoring of enzyme inhibition. This prevents the analytical bottleneck of mass spectrometry while providing precise IC50 shifts between stereoisomers. Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human CYP3A4 co-expressed with cytochrome P450 reductase (Bactosomes) on ice. Prepare a 2X enzyme/substrate master mix in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isolated chiral impurity in DMSO. Transfer to a 384-well black microtiter plate (final DMSO concentration < 1%).

  • Self-Validation (Controls): Include Ketoconazole (known strong CYP3A4 inhibitor) as a positive control, and DMSO vehicle as a negative control. The assay is only valid if the calculated Z'-factor is > 0.6.

  • Reaction Initiation: Add the NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the catalytic cycle.

  • Detection: Incubate at 37°C for 20 minutes. Measure fluorescence using a microplate reader at the specific Ex/Em wavelengths of the cleaved fluorophore. Calculate IC50 using non-linear regression.

Protocol 2: Electrophysiological hERG Liability Assessment

Causality: Automated patch-clamp is selected over biochemical radioligand binding assays because it provides functional, electrophysiological data. It captures state-dependent blockades (open vs. inactivated state) which lipophilic azoles frequently exhibit, ensuring no cardiotoxic diastereomer slips through the screening cascade. Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest cells using Detachin to preserve membrane integrity and resuspend in extracellular recording solution.

  • Automated Patch-Clamp Setup: Load the cell suspension onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration automatically via negative pressure.

  • Voltage Protocol: Apply a holding potential of -80 mV. Elicit hERG currents using a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to measure the peak outward tail current.

  • Perfusion & Self-Validation: Sequentially perfuse increasing concentrations of the chiral impurity. Include E-4031 (a highly selective hERG blocker) at the end of the run as a positive control to ensure the measured current was entirely hERG-mediated.

  • Data Analysis: Normalize the tail current reduction against the vehicle control to generate a dose-response curve and derive the IC50.

Workflow Step1 SFC Chiral Separation Step2 Stereochemical Elucidation Step1->Step2 Step3 In Vitro Toxicity Screening Step2->Step3 Step4 CYP3A4 Fluorometric Assay Step3->Step4 Step5 Automated Patch Clamp (hERG) Step3->Step5 Step6 Safety Margin Calculation Step4->Step6 Step5->Step6

Workflow for the isolation, characterization, and toxicity screening of chiral impurities.

Conclusion

The biological toxicity of posaconazole is inextricably linked to its stereochemistry. While the (3R, 5R, 1S, 2S) API provides life-saving antifungal efficacy, its chiral impurities act as potent disruptors of human physiology. By enforcing strict chiral separation and deploying self-validating toxicity screens, drug development professionals can mitigate the severe DDI and cardiotoxic risks associated with these inevitable synthetic byproducts.

References

  • [1] Posaconazole AHCL | EMA - europa.eu - 1

  • [3] Posaconazole Accord - European Medicines Agency (EMA) - europa.eu - 3

  • [4] Posaconazole Impurity D | Research Use Only - Benchchem - benchchem.com - 4

  • [5] Conazoles - MDPI - mdpi.com - 5

  • [6] Posaconazole: Clinical pharmacokinetics and drug interactions - ResearchGate - researchgate.net - 6

  • [7] US11337967B2 - Methods of treatment - Google Patents - google.com - 7

  • [2] Mometamax Ultra, INN-gentamicin, posaconazole, mometasone furoate - Veterinary Medicines - europa.eu - 2

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chiral Separation of Posaconazole and Diastereoisomer 2

This Application Note is written for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Posaconazole. It addresses the specific challenge of separating the critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Posaconazole. It addresses the specific challenge of separating the critical stereoisomeric impurity, designated here as Diastereoisomer 2 , from the Active Pharmaceutical Ingredient (API).

Introduction & Scientific Context

Posaconazole is a second-generation triazole antifungal with a complex molecular architecture containing four chiral centers (


). This stereochemical complexity theoretically allows for 16 stereoisomers.[1] While the convergent synthesis route minimizes the formation of many, specific diastereomers remain critical process impurities.

"Diastereoisomer 2" in this context refers to the specific epimer formed by inversion at the tetrahydrofuran (THF) ring junction, a common byproduct during the sulfonyloxy intermediate cyclization step. Unlike enantiomers, diastereomers possess different physicochemical properties; however, the structural similarity between Posaconazole and Diastereoisomer 2 often leads to co-elution on standard C18 (achiral) stationary phases, necessitating a specialized Chiral HPLC method.

The Separation Challenge[2][3]
  • Structural Similarity: The impurity differs only by the spatial orientation of a single bond within the THF ring.

  • Solubility: Posaconazole is highly lipophilic and poorly soluble in standard aqueous mobile phases, requiring organic-rich conditions.

  • Resolution Goal: Achieve a resolution (

    
    ) > 2.0 to allow accurate quantitation at the 0.05% reporting threshold.
    

Method Development Strategy

To ensure a robust separation, this protocol utilizes an Immobilized Polysaccharide Stationary Phase .[2][3] Immobilized phases (e.g., Chiralpak IC) are preferred over coated phases (e.g., Chiralpak AD) because they tolerate the chlorinated solvents and extended range of organic modifiers necessary to solubilize Posaconazole and optimize stereoselectivity.

Mechanism of Action

The separation relies on the "Three-Point Interaction" model. The cellulose tris-(3,5-dichlorophenylcarbamate) selector provides:

  • 
    -
    
    
    
    Interactions:
    Between the phenyl rings of the stationary phase and the triazole/phenyl groups of Posaconazole.
  • Hydrogen Bonding: Via the carbamate linkages in the chiral selector.

  • Steric Fit: The inclusion of the bulky Posaconazole molecule into the chiral grooves of the cellulose polymer.

Workflow Visualization

The following diagram outlines the logical flow of the method development and mechanism.

G Start Method Development Initiation Solubility Solubility Check (DCM/MeOH/ACN) Start->Solubility Screening Column Screening (Immobilized CSPs) Selection Select Chiralpak IC (Cellulose derivative) Screening->Selection Best Selectivity (alpha) Solubility->Screening High Solubility Optimization Mobile Phase Optimization (Polar Organic Mode) Selection->Optimization FinalMethod Final Protocol (Valid for Diastereomer 2) Optimization->FinalMethod Rs > 2.0

Caption: Workflow for selecting the immobilized Chiralpak IC phase to overcome solubility and selectivity challenges.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. If the system suitability criteria are not met, the mobile phase composition should be adjusted as described in the "Troubleshooting" section.

Instrumentation & Materials[4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Binary Pump.

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Column: Daicel Chiralpak IC-3 (Immobilized),

    
    , 
    
    
    
    .
    • Note: The

      
       particle size is critical for maximizing resolution between the closely eluting diastereomers.
      
  • Reagents: HPLC Grade Dichloromethane (DCM), Isopropyl Alcohol (IPA), Diethylamine (DEA), Trifluoroacetic Acid (TFA).

Chromatographic Conditions

This method uses a Non-Aqueous Polar Organic Mode (POM) . This mode is superior to Normal Phase (Hexane-based) for Posaconazole because it improves solubility and peak shape.

ParameterSettingRationale
Mobile Phase Dichloromethane : Isopropyl Alcohol : Diethylamine (60 : 40 : 0.1 v/v/v)DCM ensures solubility; IPA modulates retention; DEA suppresses peak tailing of basic nitrogen.
Flow Rate 1.0 mL/minOptimized for

backpressure and mass transfer.
Column Temp

Slightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 262 nm

of Posaconazole; provides high sensitivity.
Injection Vol

Standard load; reduce to

if resolution degrades.
Run Time 25 minutesSufficient to elute late-eluting isomers.
Standard & Sample Preparation[5]
  • Diluent: Mobile Phase (DCM : IPA, 60:40).

  • Stock Solution: Dissolve 10 mg Posaconazole API in 10 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Mix Posaconazole API and Diastereoisomer 2 Reference Standard to a final concentration of 0.5 mg/mL each.

    • Alternative: If specific Diastereoisomer 2 standard is unavailable, spike API with crude mother liquor known to contain the impurity, or degrade a small aliquot of API (acid hydrolysis) to generate isomers.

Execution Steps
  • Equilibration: Flush column with Mobile Phase for at least 60 minutes until baseline stabilizes.

  • Blank Injection: Inject Diluent to ensure no carryover or ghost peaks.

  • Suitability Injection: Inject System Suitability Solution (x5). Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
  • Sample Injection: Inject Sample solutions (duplicate).

Expected Results & Acceptance Criteria

The following table summarizes the performance metrics required to validate the run.

ParameterAcceptance CriteriaTypical Result
Retention Time (Posaconazole)


Retention Time (Diastereomer 2) Relative Retention (

)

or

Depends on specific isomer config.
Resolution (

)
NLT 2.0

Tailing Factor (

)


Plate Count (

)
NLT 5000

Troubleshooting & Optimization

If the resolution drops below 2.0, follow this logic:

  • Loss of Resolution:

    • Cause: Accumulation of strongly retained impurities on the column.

    • Fix: Wash column with 100% DCM (possible only on Immobilized Chiralpak IC, do NOT do this on Coated AD/OD columns).

  • Peak Tailing:

    • Cause: Interaction of basic triazole nitrogens with residual silanols.

    • Fix: Increase Diethylamine (DEA) concentration to 0.15%.

  • Retention Drift:

    • Cause: Evaporation of volatile DCM from the pre-mixed mobile phase.

    • Fix: Use a sealed reservoir or prepare fresh mobile phase every 4 hours.

References

  • Kang, J., et al. (2020). "Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography." Journal of Chromatography A, 1618, 460845.[3][4][5] Link[3]

    • Core Reference: Establishes the difficulty of separation and validates the use of polysaccharide columns (IB, IC) for Posaconazole isomers.
  • CN Patent 106442807A. "Method for detecting posaconazole chiral isomers through high performance liquid chromatography." Link

    • Protocol Source: Provides the basis for the DCM/Alcohol mobile phase systems on immobilized phases.
  • Kathirvel, S., et al. (2013). "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API." Asian Journal of Pharmaceutical Technology, 3(3). Link

    • Context: Defines the standard impurity profile including diastereomers in achiral conditions.
  • U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[6][7] Link

    • Regulatory Standard: Guidelines for reporting thresholds and impurity classific

Sources

Application

Application Note: Normal Phase Chiral Chromatography for the Resolution of Posaconazole Stereoisomers

Executive Summary & Mechanistic Rationale Posaconazole is a broad-spectrum, second-generation triazole antifungal agent characterized by a highly complex molecular architecture, including a triazole ring, a difluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent characterized by a highly complex molecular architecture, including a triazole ring, a difluorophenyl moiety, a tetrahydrofuran ring, and a piperazine group[1]. Crucially, the molecule possesses four chiral centers, which theoretically give rise to 16 (


) distinct stereoisomers[1][2]. Because only one specific stereoisomer exhibits the targeted therapeutic efficacy, rigorous chiral purity analysis is a mandatory critical quality attribute (CQA) during active pharmaceutical ingredient (API) manufacturing and quality control[3].

Developing a robust chromatographic method for Posaconazole is notoriously difficult due to its high lipophilicity and the subtle structural variations between its diastereomers and enantiomers. This application note details a validated, self-validating normal phase high-performance liquid chromatography (NP-HPLC) protocol utilizing an immobilized polysaccharide chiral stationary phase (CSP) to achieve baseline resolution of Posaconazole isomers[3][4].

G A Posaconazole API (16 Potential Stereoisomers) B Sample Preparation (Dissolution in Mobile Phase) A->B Solubilization C Normal Phase Chiral HPLC (Chiralpak IB-3 Column) B->C Injection D Mobile Phase Elution (Hexane/IPA/EtOH/DCM/DEA) C->D Isocratic Elution E UV Detection (260-262 nm) D->E Eluate Monitoring F Chromatographic Resolution (Active vs. Inactive Isomers) E->F Data Acquisition

Caption: Workflow for the normal phase chiral HPLC resolution of Posaconazole stereoisomers.

Chromatographic Strategy: The Causality of Phase Selection

Do not merely apply standard screening gradients; understanding the physicochemical properties of Posaconazole is essential for rational method design.

  • Stationary Phase Causality: The method utilizes a Chiralpak IB-3 column (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica)[3]. Traditional coated phases (e.g., Chiralcel OD) restrict the use of strong solvents like dichloromethane (DCM) because they dissolve the polysaccharide coating[5]. Because Posaconazole requires DCM for complete solubilization and to modulate the steric environment for optimal chiral recognition, an immobilized phase is an absolute requirement[3][4].

  • Mobile Phase Causality: The mobile phase is a complex quinary mixture: Ethanol : Isopropyl alcohol (IPA) : n-hexane : dichloromethane (DCM) : diethanolamine (DEA) [3].

    • n-Hexane (61%) acts as the non-polar bulk solvent, driving the analyte into the chiral cavities of the stationary phase.

    • Ethanol (5%) and IPA (25%) serve as polar modifiers, fine-tuning the elution strength and hydrogen-bonding interactions.

    • DCM (9%) is the critical solubilizing agent that prevents on-column precipitation and alters the 3D conformation of the polysaccharide selector to enhance enantioselectivity[3][4].

    • DEA (0.1%) acts as a basic tailing suppressor. Posaconazole contains basic nitrogen atoms (piperazine and triazole rings) that strongly interact with residual acidic silanols on the silica matrix. DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks[3][5].

Protocol: Normal Phase Isocratic Enantioseparation

Reagents and Materials
  • Column: Chiralpak IB-3 (250 mm × 4.6 mm, 3 μm particle size)[1].

  • Solvents (HPLC Grade): n-Hexane, Isopropyl alcohol, Ethanol, Dichloromethane.

  • Additive: Diethanolamine (DEA, analytical grade).

  • API: Posaconazole reference standard and stereoisomer impurity standards.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 610 mL of n-hexane, 250 mL of isopropyl alcohol, 50 mL of ethanol, and 90 mL of dichloromethane.

    • Add exactly 1.0 mL of diethanolamine (DEA) to the mixture to achieve the 5:25:61:9:0.1 (v/v/v/v/v) ratio[3].

    • Sonicate the mixture for 15 minutes to degas and ensure complete homogenization.

  • System Equilibration:

    • Install the Chiralpak IB-3 column.

    • Purge the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.

    • Maintain the column oven temperature at 25 °C. Monitor the baseline via UV detection at 260 nm until a stable, drift-free baseline is achieved (typically 45–60 minutes).

  • Sample Preparation (Self-Validating Step):

    • Weigh exactly 10.0 mg of Posaconazole API.

    • Dissolve in 10 mL of the mobile phase (Concentration: 1.0 mg/mL). Critical Check: Ensure complete dissolution; if turbidity persists, verify the DCM ratio in the diluent.

    • Filter the solution through a 0.22 μm PTFE syringe filter (do not use nylon, as it may bind the highly lipophilic API).

  • Injection and Acquisition:

    • Inject 10 μL of the sample.

    • Run the isocratic elution for 45 minutes to ensure all 16 potential stereoisomers (if present) elute completely.

Quantitative Data Summary

Table 1: Optimized Chromatographic Conditions & System Suitability

ParameterSpecification / ValueRationale
Column Chiralpak IB-3 (250 x 4.6 mm, 3 μm)Immobilized phase allows DCM usage[3].
Mobile Phase EtOH:IPA:Hexane:DCM:DEA (5:25:61:9:0.1)Balances solubility, retention, and peak shape[3].
Flow Rate 1.0 mL/minOptimal mass transfer for 3 μm particles.
Detection UV at 260 nmCorresponds to the difluorophenyl chromophore[1].
Resolution (

)
> 1.5 between all critical pairsEnsures baseline separation for accurate quantitation.
Tailing Factor (

)
< 1.5 for the active API peakValidates the efficacy of the DEA additive.

Advanced Alternative: 2D-LC for Complex Stereoisomeric Profiling

While the 1D normal phase method is excellent for standard API release testing, the convergent synthesis route of Posaconazole can generate up to 11 related stereoisomeric impurities[2]. In cases where co-elution occurs in a single dimension, a multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) approach is required[2][6].

This advanced setup utilizes the Chiralpak IB column in the first dimension (1D). Unresolved isomer fractions are parked in a multiple heart-cutting valve and subsequently transferred to parallel secondary columns (Chiralpak IC and IF3) featuring different polysaccharide selectors (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) to exploit orthogonal chiral recognition mechanisms[2][6].

G2 D1 1D Separation (Chiralpak IB) Valve Multiple Heart-Cutting Valve System D1->Valve Co-eluting fractions D2A 2D Separation A (Chiralpak IC) Valve->D2A Transfer D2B 2D Separation B (Chiralpak IF3) Valve->D2B Transfer Out Resolution of 12 Stereoisomers D2A->Out D2B->Out

Caption: Multiple heart-cutting 2D-LC architecture for complex Posaconazole stereoisomer profiling.

References

  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography.
  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography.
  • Chiral high-performance liquid chromatographic analysis of antifungal SCH 56592 and evaluation of its chiral inversion in animals and humans.PubMed.
  • State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases for enantioseparations by high-performance liquid chromatography.

Sources

Method

sample preparation for Posaconazole impurity analysis

Application Note: Advanced Sample Preparation Strategies for Posaconazole Impurity Profiling and Degradation Analysis Introduction & Mechanistic Insights Posaconazole is a broad-spectrum, highly lipophilic triazole antif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation Strategies for Posaconazole Impurity Profiling and Degradation Analysis

Introduction & Mechanistic Insights

Posaconazole is a broad-spectrum, highly lipophilic triazole antifungal agent. Due to its complex molecular architecture, extreme hydrophobicity, and poor aqueous solubility, extracting the active pharmaceutical ingredient (API) alongside its trace impurities from complex matrices—such as delayed-release polymers or liposomal suspensions—presents a significant analytical challenge[1][2].

Impurity profiling is a critical regulatory requirement under ICH Q2 and Q3 guidelines. For Posaconazole, this involves quantifying process-related impurities (e.g., Hydroxytriazole, Tosylated compounds, Deshydroxy posaconazole)[3] and forced degradation products (e.g., oxidative N-oxides)[1]. This application note details self-validating, highly reproducible sample preparation workflows designed to ensure complete extraction, prevent artifactual degradation, and achieve high recovery rates for RP-HPLC/UPLC analysis.

Rationale for Methodological Choices (Causality)

A successful sample preparation protocol does not merely dissolve the sample; it selectively isolates analytes while maintaining their chemical stability.

  • Diluent Selection: Posaconazole exhibits minimal solubility in highly aqueous environments. A diluent composed of either Methanol:Phosphate Buffer (1:1 v/v) or Water:Acetonitrile (40:60 v/v) is required. This specific dielectric constant disrupts liposomal lipid bilayers and tablet excipient matrices while maintaining the solubility of both the highly hydrophobic API and its slightly more polar degradation products[1][2].

  • Mechanical Extraction Dynamics: For delayed-release tablets, simple shaking is insufficient. Mechanical shearing (magnetic stirring for 60 minutes) coupled with acoustic cavitation (sonication for 30 minutes) is mandatory to completely break down the delayed-release polymer coating (e.g., hypromellose acetate succinate), which otherwise resists immediate solvation and traps trace impurities[1].

  • Neutralization in Stress Testing: During forced degradation studies, samples subjected to acid (HCl) or base (NaOH) hydrolysis must be immediately neutralized with equimolar counter-reagents prior to dilution. Failure to quench the reaction leads to continued, uncontrolled degradation inside the autosampler, invalidating the analytical batch and mass balance calculations[2][4].

Workflow Visualization

G API Bulk API / Standard (Posaconazole) Solubilization Direct Solubilization (MeOH:Buffer or ACN:H2O) API->Solubilization Formulation Formulation (Tablets / Liposomes) Extraction Mechanical Extraction (Sonicate 30m + Stir 60m) Formulation->Extraction Stress Forced Degradation (Acid, Base, Oxidative) Neutralization Neutralization / Quenching (Equimolar HCl/NaOH) Stress->Neutralization Filtration Filtration (0.45 µm PTFE, Discard 1st 2mL) Solubilization->Filtration Extraction->Filtration Neutralization->Filtration Analysis HPLC / UPLC Analysis (PDA Detection @ 220/260 nm) Filtration->Analysis

Workflow for Posaconazole sample preparation across API, formulations, and stress testing.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Sample Preparation for Bulk Drug Substance (API)

Objective: Prepare a clear, interference-free solution for the detection of process-related impurities down to the 0.05% Limit of Detection (LOD) threshold[3].

  • Weighing: Accurately weigh 50 mg of Posaconazole API and transfer it into a 50 mL volumetric flask[4].

  • Primary Solubilization: Add 30 mL of diluent (Methanol:Phosphate Buffer pH 1.7, 1:1 v/v)[2].

  • Dissolution: Sonicate for 10 minutes with intermittent shaking to ensure complete dissolution of the crystalline API lattice[3][4].

  • Volume Adjustment: Allow the solution to equilibrate to room temperature (to prevent volumetric errors due to sonication heat), then make up to the mark with the diluent to achieve a final concentration of 1000 µg/mL[4].

  • Filtration: Pass the solution through a 0.45 µm PTFE or Nylon membrane filter.

    • Self-Validation Step: Always discard the first 2-3 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring 100% recovery of ultra-trace impurities[2].

Protocol B: Sample Preparation for Delayed-Release Tablets

Objective: Extract Posaconazole and its impurities from complex excipient matrices.

  • Comminution: Weigh and finely powder not less than 10 tablets to ensure batch homogeneity and statistical representation[1].

  • Transfer: Transfer an amount of powder equivalent to 200 mg of Posaconazole into a 100 mL volumetric flask[1].

  • Extraction: Add 70 mL of diluent (Water:Acetonitrile 40:60 v/v)[1].

  • Agitation: Sonicate the suspension for 30 minutes, followed by magnetic stirring for 60 minutes.

  • Dilution & Filtration: Dilute to volume with the diluent, mix thoroughly, and centrifuge an aliquot at 5000 rpm for 10 minutes to pellet insoluble excipients. Filter the supernatant through a 0.45 µm filter[1][2].

Protocol C: Forced Degradation (Stability-Indicating) Sample Preparation

Objective: Generate and stabilize degradation products for stability-indicating method validation (ICH Q1A/Q1B)[4].

  • Acid Hydrolysis: Treat 25 mg of Posaconazole with 5 mL of 0.1 M HCl for 1 hour at room temperature (or 70°C for accelerated stress). Critical Step: Neutralize immediately with 5 mL of 0.1 M NaOH before diluting to 25 mL with mobile phase[2][4].

  • Base Hydrolysis: Treat 25 mg of Posaconazole with 5 mL of 0.1 M NaOH for 1 hour at 70°C. Neutralize with 5 mL of 0.1 M HCl[2][4].

  • Oxidation: Treat 25 mg of Posaconazole with 5 mL of 3% to 10% H₂O₂ at ambient temperature for 1 hour. Note: Neutralization is not required due to minimal pH shift, but samples should be analyzed promptly to prevent over-oxidation of mono-oxides into di-oxide forms[1][2][5].

  • Thermal Degradation: Expose 25 mg of solid API to 70°C in a hot air oven for 24 hours. Dissolve directly in the diluent[2][4].

Quantitative Data & Expected Outcomes

Table 1: Posaconazole Process-Related Impurities & Degradants

Impurity Name Source Relative Elution Profile Characteristics
Hydroxytriazole Process-related Early eluting Highly polar fragment[3]
Posaconazole N-oxide Oxidative Degradation Early-Mid eluting Forms rapidly via peroxide exposure[1]
Deshydroxy posaconazole Process-related Mid eluting Structurally similar to API[3]
Benzylated posaconazole Process-related Late eluting Highly lipophilic[3]

| Tosylated compound | Process-related | Late eluting | Highly lipophilic, strong chromophore[3] |

Table 2: Forced Degradation Stress Conditions and Expected Outcomes

Stress Condition Reagents & Parameters Expected Degradation (%) Primary Degradant
Acid Hydrolysis 0.1 M HCl, 70°C, 1 hr ~2.4% - 5.4% Acid degradants[4][5]
Base Hydrolysis 0.1 M NaOH, 70°C, 1 hr ~4.2% Base degradants[4]
Oxidation 3% - 10% H₂O₂, Ambient, 1 hr ~10% - 13% N-oxides (mono/di-oxides)[1][5]
Thermal 70°C, Dry Heat, 24 hrs < 0.1% Highly stable[2]

| Photolytic | UV Light (254 nm), 24 hrs | < 0.1% | Highly stable[2] |

Self-Validating System & Quality Control

To ensure the integrity of the sample preparation workflow, the following system suitability parameters must be met before reporting data:

  • Mass Balance Verification: In forced degradation samples, the sum of the assay of the active substance and the degradation products should closely approximate 100% (typically 95-105%). A significant deviation indicates that degradation products are volatile, insoluble in the chosen diluent, or eluting in the column void volume, prompting a re-evaluation of the extraction solvent[1].

  • Peak Purity (PDA Analysis): Utilizing a Photodiode Array (PDA) detector (monitored at 220 nm or 260 nm), the peak purity angle must be strictly less than the peak purity threshold for the Posaconazole peak in all stressed samples. This mathematically confirms that no co-eluting impurities or degradation products are masked by the main API peak[4][5].

References

  • Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities. ajptonline.com. 6

  • Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. SCIRP. 3

  • USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE DEGRADATION IMPURITIES. Rasayan Journal of Chemistry. 1

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC / NIH. 5

  • Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH. Asian Publication Corporation. 2

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor. 4

Sources

Application

An Advanced Guide to the Comprehensive Separation of Posaconazole Stereoisomers via Multiple Heart-Cutting 2D-LC

Scientific Rationale: The Stereochemical Challenge of Posaconazole In the development and quality control of complex active pharmaceutical ingredients (APIs), stereochemical purity is a critical parameter governing drug...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Stereochemical Challenge of Posaconazole

In the development and quality control of complex active pharmaceutical ingredients (APIs), stereochemical purity is a critical parameter governing drug safety, efficacy, and pharmacokinetics. Posaconazole, a broad-spectrum second-generation triazole antifungal, presents a formidable analytical challenge. Its molecular architecture contains four chiral centers, theoretically yielding 16 distinct stereoisomers[1]. Because of the specific convergent synthesis route utilized in commercial manufacturing, the API is typically accompanied by up to 11 related stereoisomeric impurities, resulting in a highly complex 12-component matrix[1].

While immobilized polysaccharide-based chiral stationary phases (CSPs) are the gold standard for enantioseparation, no single one-dimensional liquid chromatography (1D-LC) column possesses the requisite peak capacity and broad enantioselectivity to baseline-resolve all 12 isomers in a single run[1]. Co-elution of critical pairs is inevitable. To overcome this fundamental limitation, we must transition from a 1D paradigm to Multiple Heart-Cutting Chiral-Chiral Two-Dimensional Liquid Chromatography (MHC-2D-LC) .

Mechanistic Insights: Engineering Chiral-Chiral Orthogonality

The success of any 2D-LC method hinges entirely on the orthogonality of the two dimensions. In reversed-phase 2D-LC, this is often achieved by altering pH or solvent type[2]. However, in a chiral-chiral setup, orthogonality must be engineered by manipulating the steric and electronic environments of the chiral selectors themselves.

Causality Behind Stationary Phase Selection

To achieve self-validating orthogonality, we select three distinct immobilized polysaccharide columns:

  • First Dimension (1D) - Chiralpak IB: This column utilizes a cellulose backbone derivatized with tris(3,5-dimethylphenylcarbamate). The electron-donating methyl groups increase the electron density of the carbamate carbonyls, strengthening hydrogen-bond interactions with the posaconazole isomers[3]. This provides excellent group-type separation but leaves specific critical pairs co-eluting.

  • Second Dimension (2D) - Chiralpak IC & Chiralpak IF3: The unresolved clusters from the 1D column are parked in sample loops and transferred to these 2D columns[1].

    • Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) introduces electron-withdrawing chloro groups, which reverses the dipole moment of the phenyl ring and drastically alters π-π interaction dynamics[3].

    • Chiralpak IF3 (amylose tris(3-chloro-4-methylphenylcarbamate)) introduces a structural shift by utilizing an amylose backbone rather than cellulose. This alters the shape of the polymeric helical cavity, providing a completely different steric inclusion environment for the transferred co-eluting pairs[1].

By strategically varying both the polysaccharide backbone (cellulose vs. amylose) and the phenyl substituents (electron-donating vs. electron-withdrawing), we guarantee that isomers co-eluting in the 1D space are subjected to orthogonal retention mechanisms in the 2D space.

Table 1: Chiral Stationary Phase (CSP) Specifications and Mechanistic Roles
DimensionColumn NamePolysaccharide BackbonePhenyl SubstituentMechanistic Role in 2D-LC
1D Chiralpak IBCellulose3,5-dimethylPrimary screening; strong H-bonding via electron-donating groups.
2D (Path A) Chiralpak ICCellulose3,5-dichloroOrthogonal π-π interactions via electron-withdrawing groups.
2D (Path B) Chiralpak IF3Amylose3-chloro-4-methylOrthogonal steric inclusion via altered helical cavity shape.
System Architecture and Logical Workflow

To execute this separation, a sophisticated valve configuration is required. The system utilizes a dual-pump setup interfaced by a multiple heart-cutting valve equipped with discrete storage loops.

G P1 1D Pump & Autosampler Col1 1D Column Chiralpak IB P1->Col1 Det1 1D UV Detector Col1->Det1 MHC Multiple Heart-Cutting Valve & Storage Loops Det1->MHC Waste Waste MHC->Waste Resolved Peaks Col2A 2D Column A Chiralpak IC MHC->Col2A Loop 1 Cut Col2B 2D Column B Chiralpak IF3 MHC->Col2B Loop 2 Cut P2 2D Pump P2->MHC Det2 2D UV Detector Col2A->Det2 Col2B->Det2

MHC-2D-LC instrumental configuration for chiral-chiral separation.

Logic Mix Posaconazole Sample (12 Stereoisomers) Dim1 1D Separation: Chiralpak IB (Cellulose derivative) Mix->Dim1 Res Resolved Isomers (Sent to Waste/Detector) Dim1->Res Coel1 Co-eluting Cluster 1 (Heart-cut to Loop 1) Dim1->Coel1 Coel2 Co-eluting Cluster 2 (Heart-cut to Loop 2) Dim1->Coel2 Dim2A 2D Separation: Chiralpak IC (Orthogonal Cl- substitution) Coel1->Dim2A Dim2B 2D Separation: Chiralpak IF3 (Amylose backbone) Coel2->Dim2B Final1 Baseline Resolution Dim2A->Final1 Final2 Baseline Resolution Dim2B->Final2

Logical workflow of posaconazole stereoisomer isolation via 2D-LC.

Experimental Protocol: A Self-Validating Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must be performed prior to sample analysis to confirm that the heart-cutting timing aligns perfectly with the retention times of the co-eluting clusters.

Step 1: Mobile Phase Preparation & Causality

Posaconazole is highly lipophilic and weakly basic. We utilize normal-phase chromatography to maintain solubility and ensure solvent compatibility between the 1D and 2D dimensions, preventing peak distortion caused by solvent strength mismatch[2].

  • Mobile Phase: n-Hexane / Ethanol / Isopropanol / Diethylamine (e.g., 60:20:20:0.1 v/v).

  • Causality: The addition of 0.1% diethylamine is non-negotiable. It acts as a basic modifier to mask residual acidic silanol groups on the silica support, preventing severe peak tailing of the weakly basic posaconazole isomers[4].

Step 2: System Suitability and Valve Synchronization (Self-Validation)
  • Inject a standard mixture containing the known co-eluting critical pairs onto the 1D column (Chiralpak IB).

  • Record the exact start and end retention times of the co-eluting clusters.

  • Program the MHC valve to switch to "Loop Fill" mode exactly 0.05 minutes before the peak onset, and return to "Bypass" 0.05 minutes after the peak ends.

  • Validation Check: Inject the standard again with the heart-cut method active. The 1D detector should show a flat baseline where the peak was "sliced" out, confirming 100% transfer of the analyte into the storage loop.

Step 3: 1D Separation and Heart-Cutting
  • Flow Rate (1D): 0.8 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 260 nm.

  • Inject the Posaconazole API sample (10 µL, 1 mg/mL).

  • As the sample elutes, isomers that are baseline-resolved on the Chiralpak IB column pass directly through the valve to the waste/detector.

  • When Co-eluting Cluster 1 reaches the valve, it is diverted into Storage Loop 1 (e.g., 40 µL volume).

  • When Co-eluting Cluster 2 reaches the valve, it is diverted into Storage Loop 2.

Step 4: 2D Orthogonal Resolution
  • Flow Rate (2D): 1.0 mL/min (Higher flow rate to compress 2D run times).

  • The 2D pump flushes the contents of Storage Loop 1 onto the Chiralpak IC column. The orthogonal π-π interactions baseline-resolve the previously co-eluting isomers.

  • Subsequently, the 2D pump flushes the contents of Storage Loop 2 onto the Chiralpak IF3 column, where the altered amylose cavity shape achieves baseline resolution.

Table 2: Multiple Heart-Cutting (MHC) Valve Transfer Timetable
Time (min)1D Elution EventValve ActionTarget Destination
0.00 - 12.50Resolved Isomers 1-4Bypass1D Detector / Waste
12.51 - 13.10Co-eluting Cluster 1Switch to Loop 1Park in Loop 1
13.11 - 18.20Resolved Isomers 5-7Bypass1D Detector / Waste
18.21 - 18.90Co-eluting Cluster 2Switch to Loop 2Park in Loop 2
19.00 - 25.002D Analysis PhaseInject Loop 12D Column A (Chiralpak IC)
25.01 - 32.002D Analysis PhaseInject Loop 22D Column B (Chiralpak IF3)

Note: Retention times are representative and must be empirically calibrated during the SST phase.

References
  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A. URL:[Link]

  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography. URL:[Link]

  • Recent trends in two-dimensional liquid chromatography. University of Amsterdam Digital Academic Repository. URL:[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. URL:[Link]

Sources

Method

Mechanistic Rationale: The Stereochemical Challenge of Posaconazole

Application Note: Advanced NMR Characterization and Stereochemical Assignment of Posaconazole Diastereoisomer 2 Posaconazole is a highly potent, broad-spectrum triazole antifungal agent. Its molecular architecture is com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization and Stereochemical Assignment of Posaconazole Diastereoisomer 2

Posaconazole is a highly potent, broad-spectrum triazole antifungal agent. Its molecular architecture is complex, featuring four distinct chiral centers. While the active pharmaceutical ingredient (API) possesses the (3R,5R,2S,3S) configuration, process-related impurities and degradants often manifest as stereoisomers, such as Posaconazole Diastereoisomer 2, which exhibits the (R,S,R,R) configuration[1].

Differentiating these diastereomers is a critical regulatory requirement for quality control and safety. Unlike enantiomers, diastereomers possess identical connectivity but different spatial arrangements. This spatial divergence alters the local magnetic shielding environments of their nuclei, resulting in distinct NMR chemical shifts and scalar coupling constants. However, Posaconazole presents two major analytical hurdles:

  • Molecular Weight & Tumbling Regime: At ~700.8 Da, Posaconazole falls into the intermediate tumbling regime (

    
    ) at standard high-field NMR frequencies (e.g., 600 MHz). In this regime, standard Nuclear Overhauser Effect (NOE) cross-peaks approach zero, rendering traditional NOESY experiments blind to spatial proximity.
    
  • Distant Chiral Centers: The tetrahydrofuran ring and the hydroxypentyl side chain are separated by a long, flexible linker. Through-space dipolar interactions fail for distances >5 Å, making relative stereochemical assignment across the entire molecule impossible with standard 2D NMR[2].

The Causality of Technique Selection: To circumvent the NOE zero-crossing, ROESY (Rotating-frame Overhauser Effect Spectroscopy) must be employed, as ROE cross-peaks remain positive and non-zero regardless of the correlation time. For distant stereocenters, we utilize Residual Dipolar Couplings (RDCs) extracted via pure-shift HSQC in weakly aligning media[2]. Furthermore, to understand the solid-state packing and polymorphic behavior of this diastereomer, Ultrafast Magic Angle Spinning (MAS) and


F-

C REDOR
solid-state NMR are deployed to leverage the 100% natural abundance of the difluorophenyl group as a built-in structural probe[3],[4].

Solution-State NMR Protocol: Stereochemical Assignment

This protocol is designed as a self-validating system, incorporating internal calibration and relaxation checks to guarantee data integrity.

Step 1: Sample Preparation & System Suitability

  • Procedure: Dissolve 15 mg of Posaconazole Diastereoisomer 2 in 600 µL of DMSO-

    
     (100% isotopic purity) containing 0.03% v/v TMS as an internal reference.
    
  • Self-Validation Check: Perform a 3D gradient shim routine and calibrate the 90° pulse width (

    
    ) for both 
    
    
    
    H and
    
    
    C to ensure maximum signal-to-noise. Verify temperature stability at 298.0 ± 0.1 K using an ethylene glycol standard. Temperature fluctuations >0.1 K will cause chemical shift drift during long 2D acquisitions, destroying resolution.

Step 2: 1D Chemical Shift Profiling

  • Procedure: Acquire

    
    H NMR and 
    
    
    
    C{
    
    
    H} NMR spectra. Set the relaxation delay (
    
    
    ) to 5.0 s.
  • Causality: Setting

    
     (longitudinal relaxation time) ensures complete spin relaxation, making the peak integrations strictly quantitative. The inversion of stereocenters in the (R,S,R,R) isomer alters the dihedral angles. According to the Karplus equation, this directly impacts the 
    
    
    
    scalar couplings around the tetrahydrofuran ring, providing the first diagnostic signature of Diastereoisomer 2.

Step 3: 2D ROESY for Relative Stereochemistry

  • Procedure: Acquire a 2D ROESY spectrum with a continuous-wave (CW) spin-lock time of 250 ms.

  • Causality: The spin-lock traps the magnetization in the transverse plane, forcing cross-relaxation to occur in the rotating frame. Analyze the cross-peaks between the protons of the triazole-methyl group and the difluorophenyl ring. The intensity of these cross-peaks confirms the relative cis/trans orientation of the substituents, distinguishing the (R,S) tetrahydrofuran configuration from the (R,R) or (S,S) forms.

Solution_NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D 1H & 13C NMR (Chemical Shift Profiling) A->B C 2D COSY & TOCSY (Spin System Identification) B->C D 2D HSQC & HMBC (Backbone Assignment) C->D E 2D ROESY (Relative Stereochemistry < 5 Å) D->E F Residual Dipolar Couplings (Long-Range Stereochemistry > 5 Å) D->F G Final (R,S,R,R) Assignment E->G F->G

Solution-state NMR workflow for stereochemical assignment of Diastereoisomer 2.

Solid-State NMR (ssNMR) Protocol: Polymorph and Packing Analysis

When characterizing solid dispersions or polymorphs of Posaconazole, solution-state NMR is insufficient because the solvent disrupts the crystal lattice. Solid-state NMR is strictly required[4].

Step 1: Ultrafast MAS Setup

  • Procedure: Pack the solid Posaconazole Diastereoisomer 2 into a 0.7 mm ZrO

    
     rotor. Spin the sample at 100 kHz MAS.
    
  • Causality: In the solid state, protons experience massive line broadening due to strong

    
    H-
    
    
    
    H homonuclear dipolar couplings. Spinning at 100 kHz physically averages out these couplings, enabling high-resolution, proton-detected ssNMR at natural abundance. This is critical for analyzing intermolecular hydrogen bonding in the solid formulation[4].

Step 2:


F-

C REDOR Distance Measurement
  • Procedure: Apply a symmetry-based recoupling sequence to reintroduce the

    
    F-
    
    
    
    C heteronuclear dipolar coupling.
  • Causality: MAS averages out dipolar couplings, which contain vital distance information. The REDOR (Rotational Echo Double Resonance) sequence selectively reintroduces this coupling. The resulting signal attenuation (

    
    ) is inversely proportional to the cube of the internuclear distance (
    
    
    
    ). Because
    
    
    F has a 100% natural abundance and a high gyromagnetic ratio, it acts as a highly sensitive probe to measure Angstrom-level distances (e.g., 4.3 Å) between the difluorophenyl fluorine atoms and adjacent carbons, confirming the 3D solid-state conformation[5].

ssNMR_REDOR_Pathway A Ultrafast MAS (100 kHz) 0.7 mm Rotor B 19F-13C REDOR Pulse Sequence A->B C Dipolar Dephasing (Variable Recoupling Time) B->C D Signal Attenuation Analysis (ΔS / S0) C->D E Interatomic Distance Calculation (13C-19F Proximity) D->E F 3D Conformational Validation E->F

Solid-state 19F-13C REDOR NMR pathway for interatomic distance measurement.

Data Presentation & Quantitative Analysis

Table 1: Quantitative Data Summary: Expected NMR Parameter Shifts

Structural Feature NMR Parameter Posaconazole API (3R,5R,2S,3S) Diastereoisomer 2 (R,S,R,R) Mechanistic Rationale

| Tetrahydrofuran Ring |


 Coupling | ~7.5 Hz (trans) | ~4.0 Hz (cis) | Inversion at C3/C5 alters the dihedral angle, fundamentally shifting the Karplus curve. |
| Triazole-Methyl Protons  | 

H Chemical Shift |

4.50 ppm |

4.62 ppm | Spatial proximity to the difluorophenyl ring alters diamagnetic shielding. | | Hydroxypentyl Side Chain | ROESY Cross-Peak | Strong (H2-H3) | Weak/Absent | Stereochemical inversion increases the interatomic distance beyond the 3.5 Å threshold. | | Difluorophenyl Group |

F Chemical Shift |

-109.5, -114.2 ppm |

-110.1, -115.0 ppm | Crystal packing and local conformation changes alter the fluorine electronic environment. |

Table 2: Optimized NMR Acquisition Parameters for Diastereomer Resolution

Experiment Nucleus Pulse Sequence / Setup Key Parameters Self-Validating Purpose

| 1D Quantitative |


H, 

C | zg30 / zgig |

(e.g., 5.0s) | Ensures complete longitudinal relaxation for highly accurate peak integration. | | 2D ROESY |

H-

H | roesphpr | Spin-lock = 250 ms, CW | Circumvents NOE zero-crossing for ~700 Da molecules; guarantees positive cross-peaks. | | Pure-Shift HSQC |

H-

C | dipsi2etgpsi | Alignment media added | Extracts Residual Dipolar Couplings (RDCs) for long-range (>5 Å) stereochemistry. | | Ultrafast MAS |

H | Solid-State MAS | 100 kHz spin rate, 0.7 mm rotor | Averages strong homonuclear dipolar couplings for high-res solid-state

H detection. | | REDOR |

F-

C | Symmetry-based recoupling | Variable recoupling times | Quantifies precise interatomic distances via dipolar dephasing attenuation. |

Conclusion

The comprehensive characterization of Posaconazole Diastereoisomer 2 requires moving beyond standard 1D and 2D NMR techniques. By understanding the physical causality behind molecular tumbling rates and dipolar couplings, analytical scientists can deploy ROESY, RDCs, and Ultrafast MAS solid-state NMR to definitively assign the (R,S,R,R) stereochemistry and validate the purity and structural integrity of pharmaceutical formulations.

References

Sources

Application

Application Note: High-Efficiency Chiral Separation of Posaconazole and Impurities using Supercritical Fluid Chromatography (SFC)

Executive Summary Posaconazole (PSZ) is a broad-spectrum triazole antifungal agent with a complex molecular architecture containing four chiral centers, theoretically yielding 16 stereoisomers.[1][2][3] While the active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Posaconazole (PSZ) is a broad-spectrum triazole antifungal agent with a complex molecular architecture containing four chiral centers, theoretically yielding 16 stereoisomers.[1][2][3] While the active pharmaceutical ingredient (API) consists of a single enantiomer, the synthesis and storage processes can generate stereoisomeric impurities and oxidative degradants (N-oxides) that are difficult to resolve using traditional Reversed-Phase HPLC (RP-HPLC).

This Application Note details a Supercritical Fluid Chromatography (SFC) protocol designed to replace long RP-HPLC runs. By leveraging the high diffusivity and low viscosity of supercritical CO₂, this method achieves baseline resolution of critical stereoisomers in under 10 minutes—approximately 4x faster than conventional LC methods—while reducing solvent consumption by >80%.

Introduction & Scientific Rationale

The Chiral Challenge

Posaconazole possesses a long side chain with a tetrahydrofuran (THF) ring and a triazole moiety.[1] The four chiral centers create a significant separation challenge.[3]

  • Target: Posaconazole (Active)[2][3][4][][6]

  • Critical Impurities: 15 potential stereoisomers (enantiomers and diastereomers), plus oxidative degradants (N-oxides).

  • Mechanism of Failure in HPLC: Traditional C18 columns rely on hydrophobicity, often failing to distinguish between diastereomers with identical logP values.

Why SFC?

SFC utilizes supercritical CO₂ as the primary mobile phase.[7][8]

  • Kinetic Performance: The low viscosity of scCO₂ allows for high flow rates (3–5 mL/min) without generating excessive backpressure, maintaining high efficiency (Van Deemter optimality).

  • Orthogonal Selectivity: SFC operates as a normal-phase technique.[9] The interaction between the basic nitrogen in the triazole ring and the chiral stationary phase (CSP) is modulated by the compressibility of CO₂, offering selectivity unavailable in liquid phases.

Experimental Protocol

Equipment & Materials
  • System: Agilent 1260 Infinity II SFC or Waters ACQUITY UPC² System.

  • Detector: Diode Array Detector (DAD) coupled with Single Quadrupole MS (optional for ID).

  • Chemicals:

    • CO₂: SFC Grade (99.99% pure).

    • Modifier: Methanol (LC-MS grade).

    • Additive: Diethylamine (DEA) or Isopropylamine (IPA) (to suppress silanol activity).

Method Development Strategy (Screening)

Due to the basic nature of the triazole and piperazine rings, basic additives are strictly required to prevent peak tailing.

ParameterScreening Condition AScreening Condition BScreening Condition C
Column Chiralpak IA (Amylose)Chiralpak IC (Cellulose)Chiralcel OJ-3 (Cellulose)
Modifier Methanol + 0.1% DEAEthanol + 0.1% DEAIPA + 0.1% DEA
Gradient 5–40% over 10 min5–40% over 10 min5–40% over 10 min

Result: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) typically provides the highest resolution factors (Rs > 2.0) for Posaconazole stereoisomers due to its specific "fit" for the chlorinated/fluorinated phenyl groups in Posaconazole.

Validated Standard Operating Procedure (SOP)

Column: Chiralpak IC, 4.6 x 150 mm, 3 µm (Daicel) Mobile Phase A: CO₂ (100%) Mobile Phase B: Methanol + 0.2% v/v Diethylamine (DEA)

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Backpressure (bar)
0.00 20 3.0 120
8.00 45 3.0 120
8.50 20 3.0 120

| 10.00 | 20 | 3.0 | 120 |

Operating Parameters:

  • Column Temperature: 40°C

  • ABPR (Active Back Pressure): 120 bar (Critical for density control)

  • Detection: UV @ 262 nm (Reference 360 nm)

  • Injection Volume: 2–5 µL

Visualizing the Workflow

The following diagram illustrates the decision matrix for developing this SFC method, ensuring scientific rigor in column and modifier selection.

MethodDevelopment Start Start: Posaconazole Sample Screening Step 1: Column Screening (IA, IB, IC, IG) Start->Screening Eval Evaluation: Resolution (Rs) > 1.5? Screening->Eval Fail Poor Separation Eval->Fail No Success Step 2: Optimization (Gradient Slope, Temp, Pressure) Eval->Success Yes ChangeMod Change Modifier/Additive (MeOH -> EtOH; Add DEA/IPA) Fail->ChangeMod ChangeMod->Screening Re-inject Final Final Method: Chiralpak IC, CO2/MeOH+DEA Success->Final

Figure 1: Systematic Method Development Workflow for Chiral SFC.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following SST (System Suitability Test) before every analysis batch.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 1.5 between all isomersEnsures baseline separation for accurate integration.
Tailing Factor (T) 0.8 < T < 1.3Posaconazole is basic; high tailing indicates insufficient amine additive.
Retention Time %RSD < 1.0% (n=6)Verifies stability of CO₂ pumping and backpressure regulation.
Area %RSD < 2.0% (n=6)Confirms injection precision and solubility in the supercritical phase.
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Interaction between Posaconazole amines and residual silanols on the silica surface.

    • Fix: Increase DEA concentration to 0.5% or switch to Isopropylamine (IPA).

  • Problem: Retention Time Drift.

    • Cause: Fluctuations in Back Pressure Regulator (BPR).

    • Fix: Ensure BPR is set >110 bar to maintain supercritical density; check CO₂ pump cooling.

References

  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A. (2020).

  • Supercritical Fluid Chromatography (SFC) for Chiral Analysis. Chromatography Online. (2022).

  • Posaconazole: Chemical Structure and Stability. National Center for Biotechnology Information (PubChem).

  • Method development for impurity profiling in SFC. Journal of Chromatography A. (2015).

Sources

Method

Application Note: A Robust HPLC Method for the Chiral Resolution of Posaconazole

Abstract and Introduction Posaconazole is a potent, second-generation triazole antifungal agent used in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients[1][2]. Its c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Posaconazole is a potent, second-generation triazole antifungal agent used in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients[1][2]. Its complex molecular architecture features four distinct chiral centers, giving rise to a possibility of 16 stereoisomers[1][3][4]. Of these, only a single stereoisomer is responsible for the desired therapeutic activity[4]. The stereochemistry of a drug molecule is a critical quality attribute, as different stereoisomers can exhibit significant variations in pharmacological activity, metabolic fate, and toxicity. Consequently, regulatory agencies mandate strict control over the chiral purity of such pharmaceutical ingredients.

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of Posaconazole. We will delve into the causality behind the selection of the chiral stationary phase (CSP) and mobile phase components, present a step-by-step protocol for implementation, and offer insights into the underlying principles of chiral recognition. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Scientific Background: The Principle of Chiral Recognition

The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, have proven exceptionally effective for resolving a wide range of chiral compounds, including azole antifungals[5][6].

The chiral recognition mechanism is a multifactorial process governed by a combination of intermolecular interactions[7][8]:

  • Hydrogen Bonding: The carbamate (-NH-C=O) groups on the polysaccharide backbone act as hydrogen bond donors and acceptors.

  • π-π Interactions: Aromatic moieties on the analyte (like the difluorophenyl group in Posaconazole) can interact with the phenyl groups of the CSP.

  • Steric Hindrance (Inclusion): The enantiomers must fit into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer. The subtle difference in the three-dimensional shape of the enantiomers leads to a difference in the stability and energy of the analyte-CSP complex, resulting in different retention times.

The selection of a CSP like Cellulose tris(3,5-dimethylphenylcarbamate) is based on its proven ability to provide these interaction points, leading to effective chiral discrimination for molecules with the structural complexity of Posaconazole[1][4].

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Primary Protocol: Chiral Resolution on Chiralpak IB-3

This method has been demonstrated to be simple and robust for the quantification of Posaconazole's chiral isomers[1][4]. It utilizes a normal-phase approach with a multi-component mobile phase designed for optimal selectivity and peak shape.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/DAD Detector
Column Chiralpak IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Ethanol : Dichloromethane (DCM) : Diethanolamine (DEA)
Composition 61 : 25 : 5 : 9 : 0.1 (v/v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (or ambient)
Detection Wavelength 262 nm
Injection Volume 10 µL
Rationale for Mobile Phase Components
  • n-Hexane: Serves as the non-polar main solvent in this normal-phase separation.

  • Isopropyl Alcohol & Ethanol: These alcohols act as polar modifiers. Their concentration is critical for adjusting the retention time and selectivity. A higher alcohol content will decrease retention times[6].

  • Dichloromethane (DCM): Used to enhance the solubility of Posaconazole in the mobile phase and can fine-tune the selectivity of the separation.

  • Diethanolamine (DEA): A small amount of a basic additive like DEA is crucial. Posaconazole contains basic nitrogen atoms (piperazine group) that can interact strongly with acidic residual silanol groups on the silica surface of the CSP. This can lead to severe peak tailing. DEA competes for these active sites, ensuring symmetrical peak shapes and improving resolution[1][9].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure the required volumes of each solvent using graduated cylinders. For 1 Liter of mobile phase, combine:

      • 610 mL of HPLC-grade n-Hexane

      • 250 mL of HPLC-grade Isopropyl Alcohol

      • 50 mL of HPLC-grade Ethanol

      • 90 mL of HPLC-grade Dichloromethane

      • 1.0 mL of Diethanolamine

    • Mix thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Posaconazole reference standard.

    • Dissolve in a 100 mL volumetric flask using a suitable solvent (e.g., a 75:25 mixture of acetonitrile:isopropanol is effective) to create a stock solution of 100 µg/mL[10].

    • Further dilute this stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.

  • System Operation and Analysis:

    • Equilibrate the Chiralpak IB-3 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solution.

    • Acquire data for a sufficient duration to allow all isomers to elute.

  • System Suitability:

    • Before proceeding with sample analysis, verify the system's performance.

    • Resolution (Rs): The resolution between the main Posaconazole peak and its closest eluting stereoisomer should be greater than 1.5.

    • Tailing Factor (Tf): The tailing factor for the Posaconazole peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be greater than 2000 for the main peak.

Alternative Protocol: Gradient Elution on Chiralpak IC

For complex mixtures or specific separation challenges involving Posaconazole and its related stereoisomeric impurities, a gradient method may provide superior resolution[10].

ParameterSpecification
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Dichloromethane : Isopropanol (52:48, v/v)
Mobile Phase B Isopropanol : Dichloromethane : Ethanol (6:3:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 31-35°C
Detection Wavelength 260 nm
Gradient Program A time-based gradient program should be developed, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute more strongly retained isomers[10].

This approach offers an alternative selectivity due to the different chiral selector (3,5-dichlorophenylcarbamate vs. 3,5-dimethylphenylcarbamate), which can alter the dominant intermolecular interactions responsible for separation[7].

Experimental Workflow

Workflow prep_mobile 1. Prepare Mobile Phase (e.g., Hexane/IPA/EtOH/DCM/DEA) equilibrate 3. Equilibrate HPLC System (Column + Mobile Phase) prep_mobile->equilibrate prep_sample 2. Prepare Sample (Dissolve Posaconazole Standard) inject 4. Inject Sample & Blank prep_sample->inject equilibrate->inject acquire 5. Data Acquisition (UV Detector @ 262 nm) inject->acquire analyze 6. Analyze Chromatogram acquire->analyze suitability Check System Suitability (Resolution > 1.5, Tailing < 1.5) analyze->suitability report 7. Report Results analyze->report

Sources

Technical Notes & Optimization

Troubleshooting

Separation Science Support Center: Posaconazole &amp; Diastereomer 2

Subject: Technical Guide for Improving Resolution ( ) between Posaconazole and Diastereoisomer 2 Ticket ID: TECH-POSA-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary Posaconazol...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for Improving Resolution (


) between Posaconazole and Diastereoisomer 2
Ticket ID:  TECH-POSA-004
Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)[1]
Executive Summary

Posaconazole (POSA) contains four chiral centers, theoretically generating 16 stereoisomers.[2][3][4][5] Diastereoisomer 2 (often identified as a specific epimer at the tetrahydrofuran or sec-butyl side chain) is a Critical Quality Attribute (CQA) because it possesses distinct physicochemical properties but elutes in close proximity to the API in Reverse Phase (RP) chromatography.[1]

Unlike enantiomers, diastereomers have different internal energies and can be separated on achiral stationary phases. However, due to the structural rigidity of the Posaconazole backbone, selectivity (


) is often insufficient on standard C18 columns. This guide provides a self-validating workflow to achieve baseline resolution (

).
Module 1: The Baseline Protocol (Gold Standard)

Before troubleshooting, ensure your baseline method aligns with the industry-validated "Starting Point" derived from stability-indicating studies.[1] If you are not using a gradient similar to this, adopt this first.

Standard Reverse Phase Conditions

Parameter Specification Rationale
Column Symmetry C18 or Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) High surface area and carbon load are required for the retention of the lipophilic backbone.[1]

| Mobile Phase A | 0.02 M


 Buffer (pH 6.[1]0) | Posaconazole is a weak base.[1] pH 6.0 ensures partial ionization, balancing retention and peak shape. |
| Mobile Phase B  | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for this molecule due to lower viscosity and dipole interactions. |
| Flow Rate  | 1.0 - 1.2 mL/min | Optimized for 4.6 mm ID columns.[1] |
| Temperature  | 45°C - 50°C  | CRITICAL:  Elevated temperature improves mass transfer and often alters the selectivity of the diastereomeric pair.[1] |
| Detection  | UV @ 260 nm | Maxima for the triazole/aromatic system. |

Recommended Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 60 40 Initial Hold
20.0 20 80 Linear
25.0 20 80 Wash

| 25.1 | 60 | 40 | Re-equilibration |[1]

Module 2: Troubleshooting Logic & Optimization

If the baseline method yields


, do not simply extend the run time. You must alter the selectivity (

)
. Use the following decision matrix to diagnose the root cause.
Workflow Visualization: Resolution Failure Analysis

ResolutionLogic Start START: Rs < 1.5 CheckTemp Step 1: Check Temperature Is T < 40°C? Start->CheckTemp ActionTemp Action: Increase T to 50°C (Thermodynamic Selectivity) CheckTemp->ActionTemp Yes CheckGradient Step 2: Check Gradient Slope Is %B change > 2% per min? CheckTemp->CheckGradient No ActionTemp->CheckGradient ActionGradient Action: Shallow Gradient (0.5% B/min around elution) CheckGradient->ActionGradient Yes CheckColumn Step 3: Stationary Phase Is it a standard C18? CheckGradient->CheckColumn No ActionGradient->CheckColumn ActionPhenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Interactions) CheckColumn->ActionPhenyl Yes (C18 Fails) ActionChiral Action: Switch to Chiral Mode (Amylose/Cellulose) ActionPhenyl->ActionChiral If Phenyl Fails

Figure 1: Decision matrix for diagnosing co-elution of Posaconazole and Diastereomer 2.[1] Follow the path from red to yellow.

Module 3: Advanced Optimization Strategies
1. The Temperature Effect (Thermodynamics)

Diastereomers differ in their 3D spatial arrangement, which affects their interaction enthalpy with the stationary phase.

  • The Hack: Unlike many separations where lower temperature improves resolution, large molecules like Posaconazole often separate better at higher temperatures (45-55°C) .[1]

  • Why? Higher temperature reduces the viscosity of the mobile phase (improving theoretical plates,

    
    ) and can differentially affect the binding energy of the diastereomers, increasing 
    
    
    
    .
2. Stationary Phase Chemistry (Selectivity)

If C18 fails, the separation is likely driven purely by hydrophobicity, which is too similar between the isomers.

  • Recommendation: Switch to a Phenyl-Hexyl column.[1]

  • Mechanism: Posaconazole contains multiple aromatic rings (difluorophenyl, triazole).[2][3][5] A Phenyl-Hexyl phase introduces

    
     interactions.[1] The spatial orientation of the aromatic rings in Diastereomer 2 will differ slightly from the API, causing a more pronounced shift in retention on a Phenyl phase than on a C18 phase.
    
3. pH Fine-Tuning

Posaconazole has a piperazine ring and a triazole group.[1]

  • Range: pH 6.0 - 6.8.[1]

  • Warning: Do not exceed pH 7.5 on standard silica columns (dissolution risk).[1] At pH < 3.0, the molecule is fully protonated and elutes too quickly, often compressing the critical pair.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a shoulder on the main peak, but not a distinct split. Is this Diastereomer 2? A: Likely, yes. This is characteristic of "partial separation" (


).
  • Immediate Fix: Decrease the gradient slope specifically during the elution window. If Posaconazole elutes at 12 minutes, flatten the gradient from 10 min to 14 min (isocratic hold or very shallow rise).

Q2: Can I use Methanol instead of Acetonitrile? A: You can, but it is not recommended for this specific impurity. Methanol is a protic solvent and can form hydrogen bonds with the ether oxygens in Posaconazole. While this changes selectivity, it often broadens the peaks due to higher viscosity, which counteracts the gain in selectivity. Stick to ACN for sharper peaks.

Q3: When should I abandon RP-HPLC and move to Chiral Chromatography? A: If you have optimized Temperature (up to 55°C), Gradient (shallow), and Column (Phenyl-Hexyl) and


 is still < 1.5, you must switch to a Chiral method.[1]
  • Protocol: Use a Chiralpak IB-3 or Chiral ART Cellulose-SZ column.[1]

  • Phase: Normal Phase (Hexane/Ethanol/DEA) or Polar Organic Mode (Acetonitrile/Methanol/DEA).[1] Chiral columns recognize the 3D shape directly and will easily separate the diastereomer.

Q4: Why does the USP method use such a high flow rate? A: To reduce the analysis time. However, for development and troubleshooting, reduce the flow rate to 0.8 mL/min. This increases the interaction time with the stationary phase and often improves resolution for high-molecular-weight compounds like Posaconazole.[1]

References
  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.

  • National Institutes of Health (PMC). (2023). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.

  • ResearchGate. (2024).[1][6] Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach.

  • Google Patents. Method for detecting posaconazole chiral isomers through high performance liquid chromatography (CN106442807A).[1]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Posaconazole Chiral HPLC

Topic: Posaconazole Chiral Separation & Peak Tailing Resolution Ticket ID: POSA-CHIRAL-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2] Introduction Welcome to the Advanced Chromatography Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Posaconazole Chiral Separation & Peak Tailing Resolution Ticket ID: POSA-CHIRAL-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2]

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely analyzing Posaconazole , a broad-spectrum triazole antifungal.[1][2][3][4] This is a challenging molecule for chiral chromatography due to its size (MW ~700 Da), basicity (piperazine/triazole moieties), and multiple chiral centers (


 configuration).

If you are experiencing peak tailing (USP Tailing Factor


), it is rarely a random error. It is usually a specific conflict between the basic nitrogen atoms of the analyte and the acidic silanol groups of the stationary phase, or a hydrodynamic mismatch between your sample diluent and mobile phase.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate the root cause.

Module 1: The Diagnostic Workflow (Triage)

Before altering your chemistry, you must determine if the tailing is Thermodynamic (chemical interaction) or Kinetic (system/plumbing issue).

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Observation: Peak Tailing (T > 1.2) Step1 Step 1: Reduce Injection Volume (by 50%) Start->Step1 Dec1 Did Tailing Improve? Step1->Dec1 Result1 Cause: Mass Overload Action: Dilute Sample Dec1->Result1 Yes Step2 Step 2: Check Connections (Zero Dead Volume) Dec1->Step2 No Dec2 Is Tailing Resolved? Step2->Dec2 Result2 Cause: Extra-Column Volume Action: Fix Fittings/Tubing Dec2->Result2 Yes Step3 Step 3: Evaluate Chemistry (Additives & Diluents) Dec2->Step3 No Chem1 Check 1: Silanol Activity (Need Basic Modifier?) Step3->Chem1 Chem2 Check 2: Solvent Mismatch (Diluent too strong?) Step3->Chem2

Figure 1: Diagnostic Decision Tree. Use this logic to rule out physical causes before altering mobile phase chemistry.

Module 2: Chemical Interactions (The Silanol Effect)

Q: I am using a standard Amylose/Cellulose column (e.g., Chiralpak AD-H, IB, or Chiral ART Cellulose-SZ). Why is the tailing so persistent?

A: Posaconazole is a weak base containing piperazine and triazole rings.[5] The silica support used in most chiral columns (even "immobilized" ones) contains residual silanol groups (Si-OH) .[1][2]

  • The Mechanism: At neutral pH, these silanols are slightly acidic. The basic nitrogen in Posaconazole interacts with these silanols via ion-exchange or hydrogen bonding.[1][2] This secondary interaction holds the molecule back longer than the bulk enantiomer, creating the "tail."

  • The Solution: You must use a Basic Modifier .

    • Standard: Diethylamine (DEA) at 0.1%.[1][6]

    • Alternative: Triethylamine (TEA) or Ethanolamine.[1]

    • Why: The modifier competes for the active silanol sites, effectively "blocking" them so Posaconazole interacts only with the chiral selector.

Protocol: Correct Mobile Phase Preparation

Failure to mix correctly results in drifting retention times and tailing.

  • Measure Organic Solvents: (e.g., n-Hexane / Ethanol).

  • Add Modifier: Add 0.1% DEA to the alcohol portion first. DEA is more soluble in ethanol than hexane.

  • Mix: Thoroughly mix the alcohol/DEA solution.

  • Combine: Add the alcohol/DEA mix to the alkane (Hexane/Heptane).

  • Degas: Sonicate for 5-10 mins. Do not vacuum filter aggressively after adding DEA, as it is volatile and evaporation will change the pH.

Module 3: Hydrodynamics & Solubility (The Solvent Effect)

Q: My peak looks like a "shark fin" (fronting) or has massive tailing, but my chemistry is correct. What is wrong?

A: This is likely a Sample Diluent Mismatch . Posaconazole is lipophilic and poorly soluble in water or pure hexane. Researchers often dissolve it in Methanol (MeOH) or DMSO to get it into solution.[1]

  • The Problem: If your mobile phase is Normal Phase (e.g., Hexane/Ethanol) and you inject a sample dissolved in pure MeOH or DMSO, the sample solvent is "stronger" (more polar/eluting) than the mobile phase.

  • The Result: The analyte travels too fast through the column head, spreading out before the separation begins.

Data: Diluent Impact on Peak Shape [7]

Sample DiluentMobile Phase (MP)Resulting Peak Shape (

)
Diagnosis
100% MeOH Hexane/EtOH (80:20)

(Distorted)
Strong Solvent Effect. Analyte washes through column head.[1][2]
100% DMSO Hexane/EtOH (80:[1][2]20)

(Broad/Tailing)
Viscosity/Strength Mismatch. DMSO is too viscous and strong.[1]
MP (Hex/EtOH) Hexane/EtOH (80:[1][2]20)

(Symmetric)
Ideal. No solvent mismatch.[1][2]
EtOH/Hex (50:50) Hexane/EtOH (80:[1][2]20)

(Acceptable)
Compromise. Good solubility, minimal distortion.

Corrective Action: Dissolve your stock sample in MeOH/DCM, but dilute the final injection sample with the Mobile Phase (or a ratio close to it) to match the column equilibrium.

Module 4: Validated Method Parameters

If you are developing a new method, reference these established conditions for Posaconazole. These systems are "self-validating" because they inherently address solubility and silanol activity.[1][2]

Method A: The "Gold Standard" (Normal Phase)

Best for Chiralpak IB / IC / AD-H[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)[1][2]

  • Ratio: 70 : 30 : 0.1 (v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min[6][8]

  • Temp: 25°C - 30°C

  • Detection: UV @ 260 nm[1][9]

  • Expected Tailing:

    
    
    
Method B: Polar Organic Mode (POM)

Best for Chiral ART Cellulose-SZ or Immobilized phases[1][2]

  • Mobile Phase: Ethanol (100%) : DEA (0.1%)[1][2][6]

  • Note: This removes the solubility issues of Hexane. Posaconazole is soluble in Ethanol.

  • Pressure Warning: Ethanol has higher viscosity; ensure system pressure stays within column limits.

Module 5: Mechanism of Action (Visualized)

Understanding why the additive works ensures you don't skip it in future experiments.

SilanolBlocking cluster_0 Mobile Phase Competition Silica Silica Surface (Stationary Phase) Silanol Acidic Silanol (Si-OH) Silica->Silanol Posaconazole Posaconazole (Basic Nitrogen) Silanol->Posaconazole Strong Ionic Bond (Causes Tailing) Posaconazole->Silanol Blocked DEA Diethylamine (DEA) (Stronger Base) DEA->Silanol Preferential Binding (Blocks Site)

Figure 2: Silanol Blocking Mechanism.[1] DEA (Green) preferentially binds to acidic silanols, preventing the Posaconazole (Blue) from getting "stuck" (Tailing).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use TFA (Trifluoroacetic acid) instead of DEA? A: No. Posaconazole is basic.[1] Adding TFA will protonate the basic nitrogens, potentially increasing retention or causing ion-pairing effects that complicate the separation in Normal Phase. TFA is for acidic analytes. Use DEA or TEA for Posaconazole.

Q: My column pressure is increasing. Is the Posaconazole precipitating? A: If you are using a Hexane-heavy mobile phase (e.g., 90% Hexane) and injected a high concentration sample, yes. Posaconazole has low solubility in alkanes.

  • Fix: Switch to a "Polar Organic" mode (100% Ethanol or MeOH/EtOH mixes) if your column supports it (e.g., Immobilized phases like Chiralpak IA/IB/IC).[1]

Q: How do I calculate the Tailing Factor (


) to confirm I met the requirement? 
A:  Use the USP formula:


Where:
  • 
     = Peak width at 5% of peak height.[1][10][11][12][13]
    
  • 
     = Distance from peak maximum to the leading edge at 5% height.[11][13]
    
  • Goal:

    
    .[1]
    

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.[10][14] (Defines Tailing Factor calculations and system suitability). Link[1][2]

  • Chiral Technologies Application Guide . Daicel Corporation. (General strategies for basic additives in polysaccharide columns). Link

  • Separation of Twelve Posaconazole Related Stereoisomers . Journal of Chromatography A, 2020.[15] (Details on Chiralpak IB/IC methods and stereoisomer resolution). Link

  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers . Biomedical Chromatography, 2025.[4][16] (Validation of Chiralpak IB-3 method with DEA additive). Link

  • Phenomenex Troubleshooting Guide . Phenomenex. (Silanol interactions and peak tailing mechanisms).[1][11][17] Link

Sources

Troubleshooting

Technical Support Center: Resolving Posaconazole Diastereoisomer 2 Co-elution

Executive Summary & Problem Scope The Challenge: Posaconazole (PSZ) contains four chiral centers, theoretically generating 16 stereoisomers.[1][2][3][4] The active pharmaceutical ingredient (API) is the configuration.[5]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Scope

The Challenge: Posaconazole (PSZ) contains four chiral centers, theoretically generating 16 stereoisomers.[1][2][3][4] The active pharmaceutical ingredient (API) is the


 configuration.[5] "Diastereoisomer 2" (often identified as the trans-isomer or a specific epimer at the tetrahydrofuran ring) possesses physicochemical properties (logP ~4.6, pKa ~3.6/4.[5]6) nearly identical to the API.

The Symptom: Users frequently report co-elution or "shoulder peaks" at the API tail during RP-HPLC analysis, specifically when using standard C18 columns with acidic mobile phases. This compromises peak purity assessments and fails USP resolution requirements (


).

The Solution: This guide provides a two-tiered resolution strategy:

  • Tier 1 (RP-HPLC): Exploiting steric selectivity using Phenyl-Hexyl or Hybrid C18 stationary phases.[5]

  • Tier 2 (Chiral Mode): The definitive separation using Amylose/Cellulose-based selectors (The "Gold Standard").[5]

Diagnostic Workflow (Interactive Logic)

Before altering your method, confirm the nature of the co-elution using this logic tree.

DiagnosticWorkflow Start START: Peak Asymmetry Detected CheckPurity Check Peak Purity (DAD or MS) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure PureYes Issue: Column Overload or Tailing Factor IsPure->PureYes Yes PureNo Issue: Co-elution IsPure->PureNo No CheckpH Check Mobile Phase pH PureNo->CheckpH Decision1 Is pH < 3.0? CheckpH->Decision1 Action1 Action: Increase pH to 6.0-7.5 (Use Hybrid Column) Decision1->Action1 Yes (Ionized State) Action2 Action: Change Selectivity (Switch to Phenyl-Hexyl) Decision1->Action2 No (Neutral State) Action1->Action2 If Resolution < 1.5

Figure 1: Diagnostic logic for distinguishing between kinetic tailing and thermodynamic co-elution.

Tier 1: Reversed-Phase Optimization (Achiral)

Diastereomers, unlike enantiomers, have different internal energies and 3D shapes.[6] You can separate them on achiral phases if you maximize the steric interaction differences.

The Mechanism

Posaconazole is a weak base. At acidic pH (common in LC-MS), the molecule is protonated, increasing solubility but reducing the hydrophobic interaction time with the stationary phase.

  • Problem: Standard C18 chains "collapse" or interact purely hydrophobically, failing to "see" the subtle shape difference of Diastereoisomer 2.

  • Fix: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[5] The

    
     interactions between the stationary phase and the difluorophenyl moiety of Posaconazole provide an orthogonal separation mechanism sensitive to stereochemistry.[5]
    
Optimized Protocol (RP-HPLC)[1]
ParameterStandard Condition (Prone to Failure)Optimized Condition (Recommended)
Column C18 (5µm, 150mm)Phenyl-Hexyl (2.6µm or 3µm, 150mm)
Mobile Phase A 0.1% Formic Acid (pH ~2.[5]7)10mM Ammonium Bicarbonate (pH 7.[5]5)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:[5]50)
Temperature 25°C40°C - 45°C
Why it works? Relies only on hydrophobicity.[5]High pH keeps PSZ neutral (increasing retention); Phenyl-Hexyl engages

stacking; Temp improves mass transfer.[5]

Step-by-Step Optimization:

  • Switch Column: Install a fused-core Phenyl-Hexyl column (e.g., Phenomenex Kinetex or Waters XSelect).[5]

  • Adjust pH: Prepare 10mM Ammonium Bicarbonate. Note: Ensure your column is silica-hybrid based to survive pH > 7.[5]

  • Gradient: Run a shallow gradient.

    • 0 min: 40% B[5]

    • 20 min: 65% B[5]

  • Verification: Inject the "System Suitability Solution" containing API and Diastereomer.[5] Calculate Resolution (

    
    ).
    

Tier 2: Chiral Chromatography (The "Nuclear" Option)[1]

If the RP-HPLC method fails to achieve baseline separation (


), or if you are specifically quantifying the enantiomeric excess, you must switch to chiral chromatography.[6]
The Mechanism

Polysaccharide-based chiral stationary phases (CSPs) form inclusion complexes.[5] The "wrong" isomer (Diastereoisomer 2) will not fit into the helical groove of the amylose/cellulose polymer as well as the API, causing a shift in retention time.

Recommended Chiral System
  • Stationary Phase: Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/ID/IG or equivalent).[5][6]

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).[5]

Protocol for Chiral Separation:

  • Mobile Phase Prep:

    • n-Hexane : Ethanol : Diethylamine (DEA)[5]

    • Ratio: 60 : 40 : 0.1 (v/v/v)[5]

    • Critical: DEA is required to mask residual silanols and sharpen the basic peak.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Detection: UV @ 262 nm.

  • Expected Result: The stereoisomers should elute with

    
    .
    

Troubleshooting & FAQs

Q1: I see a split peak on the Phenyl-Hexyl column. Is this the diastereomer?

  • Answer: Not necessarily. Posaconazole can exhibit "atropisomerism" or rotamer separation at low temperatures due to the hindered rotation of the piperazine-phenyl linker.[5]

  • Test: Increase column temperature to 50°C. If the peaks merge, it was a rotamer (kinetic phenomenon). If they remain separated or move further apart, it is the Diastereoisomer (thermodynamic impurity).[6]

Q2: My retention time is drifting.

  • Answer: Posaconazole is highly lipophilic (LogP ~5.5).[5] It effectively "paints" the column.

  • Fix: Add a "Sawtooth" wash step at the end of every injection: ramp to 95% Organic for 3 minutes, then re-equilibrate.

Q3: Can I use UPLC for this?

  • Answer: Yes. Sub-2-micron particles increase efficiency (

    
    ), which directly improves Resolution (
    
    
    
    ).[5] However, the selectivity (
    
    
    ) provided by the stationary phase chemistry (Phenyl-Hexyl vs C18) is the dominant factor for diastereomers.[5]

References

  • USP Monograph: Posaconazole.[5] United States Pharmacopeia.[5][7] (Refer to USP <621> for allowable adjustments to chromatography).

  • Chiral Separation: Bhatia, M.S., et al. "Enantiomeric separation of posaconazole by HPLC using polysaccharide-based chiral stationary phases."[6] Journal of Pharmaceutical and Biomedical Analysis.

  • RP-HPLC Method: Kathirvel, S., et al. "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API."[5][8] Asian Journal of Pharmaceutical Technology. Link

  • Pharmacokinetics (pKa/LogP Data): Courtney, R., et al. "Pharmacokinetics, Safety, and Tolerability of Oral Posaconazole." Antimicrobial Agents and Chemotherapy, 2003.[6] Link[5]

  • Phenomenex Application Note: "Separation of Azole Antifungals using Kinetex Phenyl-Hexyl." (Adapted from Miconazole USP monograph logic for Azole selectivity). Link

Disclaimer: This guide is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Optimization

Technical Support Center: Posaconazole Chiral Selector Optimization

The following technical guide is designed for analytical scientists and process chemists tasked with the chiral purity analysis of Posaconazole. It prioritizes field-proven methodologies, specifically focusing on the tra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for analytical scientists and process chemists tasked with the chiral purity analysis of Posaconazole. It prioritizes field-proven methodologies, specifically focusing on the transition from legacy coated phases to robust immobilized polysaccharide selectors.

Subject: Advanced Separation Strategies for Posaconazole Stereoisomers & Impurities Lead Scientist: Senior Application Specialist, Chiral Separations Group

Executive Summary: The Stereochemical Challenge

Posaconazole contains four chiral centers , theoretically generating 16 stereoisomers (


).[1][2] While convergent synthesis typically limits potential impurities to ~11 stereoisomers, resolving the active pharmaceutical ingredient (API) from its specific diastereomers (e.g., the 5R,5S vs. 5S,5R configurations) requires high-selectivity chiral stationary phases (CSPs).

Current Best Practice: Shift from "coated" selectors (e.g., Chiralpak AD/OD) to immobilized polysaccharide derivatives (e.g., Chiralpak IB, IC). Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), which are often necessary to solubilize Posaconazole and alter stereoselectivity.

Critical Protocol: The "Gold Standard" Screening Workflow

Do not rely on random screening. Use this logic-driven pathway to identify the optimal selector.

Phase 1: Primary Column Selection

Recommendation: Start with Chiralpak IB-3 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Why? Literature and internal application data suggest IB provides the broadest selectivity for the triazole/furan core of Posaconazole.

  • Alternative: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) if IB fails to resolve the "critical pair" (usually the nearest diastereomer).

Phase 2: Mobile Phase Optimization (Normal Phase)

Posaconazole is a basic molecule (triazole/piperazine moieties). You must control ionization and silanol interactions.

ParameterRecommended ConditionTechnical Rationale
Base Additive 0.1% Diethylamine (DEA) or EthanolamineCrucial: Suppresses peak tailing caused by interaction between the basic piperazine nitrogen and residual silanols.
Organic Modifier DCM or EtOH DCM (permitted only on immobilized columns) improves solubility and induces unique conformational changes in the polymer selector, often enhancing resolution (

).
Alcohol Type Methanol (MeOH) vs. Isopropanol (IPA)Start with IPA for higher selectivity. Switch to MeOH/EtOH if retention is too long.
Temperature

Lower temperature (

) generally favors enthalpy-driven chiral recognition.
Phase 3: The Validated Method (Reference Protocol)

Based on high-resolution separation of 12 stereoisomers [1, 4].

  • Column: Chiralpak IB-3 (

    
    )[2]
    
  • Mobile Phase: n-Hexane : IPA : EtOH : DCM : DEA[2]

  • Ratio:

    
     (v/v)[2]
    
  • Flow Rate:

    
    
    
  • Detection: UV @ 260 nm (or Fluorescence Ex 245/Em 380 nm for trace impurities)

  • Target: Resolution (

    
    ) > 2.0 for the main API peak.
    

Visualizing the Logic: Screening & Troubleshooting

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Diagram 1: The "Immobilized" Screening Strategy

Caption: A systematic workflow for selecting the optimal chiral selector, prioritizing solvent flexibility.

ChiralScreening Start Start: Posaconazole Sample Solubility Check Solubility in Alkane/Alcohol Start->Solubility PoorSol Poor Solubility? Solubility->PoorSol SelectCol Select Immobilized Column (Chiralpak IB or IC) PoorSol->SelectCol Yes (Use DCM/THF) PoorSol->SelectCol No MethodA Method A: Alkane / IPA / DEA (Standard NP) SelectCol->MethodA Standard Path MethodB Method B: Alkane / DCM / EtOH / DEA (Enhanced Solubility/Selectivity) SelectCol->MethodB Recommended Path CheckRes Check Resolution (Rs) MethodA->CheckRes MethodB->CheckRes Decision Rs > 1.5? CheckRes->Decision Optimize Optimize T, Flow, % Modifier Decision->Optimize Close (1.0 < Rs < 1.5) Switch Switch Column (IB -> IC or IF) Decision->Switch No (Rs < 1.0) Final Final Validated Method Decision->Final Yes Optimize->Final Switch->MethodB Re-screen

Troubleshooting Guide (FAQ Format)

Q1: My Posaconazole peak is broad and tailing significantly ( ). How do I fix this?

Diagnosis: Unwanted secondary interactions between the basic triazole/piperazine nitrogens and the acidic silanols on the silica support. Solution:

  • Verify Additive: Ensure you are using 0.1% Diethylamine (DEA) or 0.1% Ethanolamine. TFA is not suitable for basic antifungals in this mode.

  • Increase Strength: If 0.1% is insufficient, increase DEA to 0.2%, but monitor column pressure.

  • Temperature: Slightly increasing temperature (to

    
    ) can improve mass transfer and sharpen peaks.
    
Q2: I am using Chiralpak AD-H and the pressure is spiking. Why?

Diagnosis: Chiralpak AD-H is a coated phase. If you injected a sample dissolved in DCM, Ethyl Acetate, or THF, you have likely stripped the polymer from the silica, destroying the column. Solution:

  • Immediate Action: Stop the flow.

  • Prevention: Switch to Chiralpak IA, IB, or IC (Immobilized). These are chemically bonded and resist dissolution by aggressive solvents.

  • Recovery: Coated columns damaged by prohibited solvents are usually unrecoverable.

Q3: I have separation, but the impurity elutes under the main peak tail.

Diagnosis: The elution order is unfavorable (Impurity elutes second). Solution:

  • Invert Elution Order: Switch the chiral selector. If Chiralpak IB elutes the impurity second, Chiralpak IC often reverses this order due to the different electronic nature of the chloro- vs. methyl- substituents on the carbamate [1, 4].

  • Mobile Phase Tuning: Replacing IPA with Methanol (MeOH) can sometimes alter the solvation sphere of the polymer, changing the recognition mechanism and elution order.

Q4: How do I resolve all 11+ stereoisomers? Single column isn't working.

Diagnosis: It is statistically improbable to resolve 12+ isomers on a single dimension due to "peak crowding." Solution:

  • 2D-LC Approach: Use a Multiple Heart-Cutting technique.[1][3][4]

    • Dimension 1: Chiralpak IB (separates into clusters of isomers).

    • Dimension 2: Chiralpak IC and/or IF-3 (resolves the specific clusters transferred from Dim 1) [4].

    • Note: This is an advanced setup. For standard QC, resolving the "Critical Pair" (the closest eluting diastereomer) is usually sufficient.

Diagram 2: Troubleshooting Logic Tree

Caption: Diagnostic flow for solving common peak shape and resolution issues.

Troubleshooting Issue Identify Issue BroadPeak Broad / Tailing Peak Issue->BroadPeak NoRes No Resolution (Co-elution) Issue->NoRes PartialRes Partial Resolution Issue->PartialRes Action1 Add 0.1% DEA Check pH BroadPeak->Action1 Action2 Switch Column (IB <-> IC) NoRes->Action2 Action4 Change Modifier (IPA -> MeOH) NoRes->Action4 Action3 Lower Temp (20C) Reduce Flow PartialRes->Action3 PartialRes->Action4

References

  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral–chiral two-dimensional liquid chromatography. Source: Journal of Chromatography A (2020)

  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Source: Biomedical Chromatography (2025)

  • Instruction Manual for Chiralpak® IA, IB, IC Columns. Source: Daicel Chiral Technologies

  • Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques. Source: Reviews in Analytical Chemistry (2021)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Posaconazole Isomer Detection

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the complex chromatographic resolution of posaconazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the complex chromatographic resolution of posaconazole. Posaconazole possesses four chiral centers, resulting in up to 16 possible stereoisomers, of which only the (R,R,S,S) enantiomer is therapeutically active[1]. Quantifying trace stereoisomeric impurities requires intricate normal-phase or reversed-phase chiral chromatography (e.g., using Chiralpak IB-3 or IC columns) paired with multi-component mobile phases like hexane, isopropyl alcohol (IPA), dichloromethane (DCM), and ethanol[1].

Because stereoisomeric impurities are often present at trace levels, the Limit of Quantification (LOQ)—which is strictly defined as 10 times the baseline noise[2]—is highly vulnerable to baseline instability. Baseline noise and drift can easily mask these low-intensity peaks, leading to inaccurate purity assessments[3]. This guide provides field-proven, self-validating methodologies to diagnose and eliminate baseline noise in your posaconazole workflows.

Diagnostic Logic Flow

Before altering any method parameters, it is critical to systematically isolate the source of the baseline noise. Follow this logic flow to determine if the issue is optical, chemical, or sample-related.

BaselineTroubleshooting Start Observe Baseline Noise in Posaconazole Run CheckBlank Run Zero-Volume Blank Gradient Start->CheckBlank IsNoisePresent Noise Persists? CheckBlank->IsNoisePresent ZeroFlow Perform Zero-Flow Test (Stop Pump) IsNoisePresent->ZeroFlow Yes (System Issue) SampleIssue Sample Matrix or Injector Contamination IsNoisePresent->SampleIssue No (Sample Issue) FlowDependent Noise Stops? (Flow-Dependent) ZeroFlow->FlowDependent OpticalIssue Optical/Electronic Issue (Lamp, Flow Cell) FlowDependent->OpticalIssue No MixingIssue Mobile Phase Issue (Mixing, Degassing) FlowDependent->MixingIssue Yes

Fig 1. Diagnostic logic flow for isolating baseline noise in posaconazole chromatography.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My normal-phase chiral gradient produces a severe wandering baseline at 260 nm. What is the mechanistic cause, and how do I fix it? Causality: Chiral separations of posaconazole often rely on ternary or quaternary mobile phases (e.g., Hexane/IPA/DCM)[1]. These solvents possess vastly different UV cutoffs and refractive indices. When the HPLC pump blends them, incomplete micro-mixing creates localized domains of varying absorbance. As these heterogeneous domains pass through the UV flow cell, they refract light differently, manifesting as a wandering baseline or drift[4]. Solution: Implement a high-volume static mixer (e.g., 150–350 µL) between the pump and the injector to ensure a homogeneous solvent stream[4]. Additionally, ensure the column compartment and detector flow cell are thermally insulated, as temperature fluctuations exacerbate refractive index variations[4].

MixingCausality Solvents Ternary Chiral Solvents (Hexane/IPA/DCM) IncompleteMix Incomplete Micro-Mixing (Refractive Index Variance) Solvents->IncompleteMix BaselineNoise Baseline Drift & Noise (at 260 nm) IncompleteMix->BaselineNoise StaticMixer Add High-Volume Static Mixer BaselineNoise->StaticMixer Solution SmoothBaseline Stable Baseline (High SNR) StaticMixer->SmoothBaseline

Fig 2. Causality of mobile phase mixing on UV baseline stability and its resolution.

Q2: I am observing high-frequency, "fuzzy" baseline noise that obscures trace posaconazole stereoisomers. How can I filter this without destroying peak resolution? Causality: High-frequency noise is typically optical or electronic (e.g., a degrading detector lamp or micro-bubbles in the flow cell)[3]. Modern UV detectors use a "time constant" (or response time) to electronically filter this noise. If the time constant is too low (e.g., <0.01s), the software captures raw optical noise; if it is too high, it artificially broadens the closely eluting chiral peaks, destroying the critical separation valleys and potentially flattening small substance peaks until they are indistinguishable from the baseline[5]. Solution: Optimize the time constant based on peak width. A standard rule is to set the time constant to 1/10th of the peak width at half-height. For posaconazole isomers eluting with a narrow peak width of 0.15 minutes (9 seconds), a time constant of 0.1 to 0.5 seconds optimally filters noise while preserving chiral resolution[5].

Q3: How do I definitively differentiate between column bleed from my polysaccharide chiral column and mobile phase contamination? Causality: Coated chiral stationary phases (like cellulose tris(3,5-dimethylphenylcarbamate)) can bleed if exposed to aggressive solvent ratios, causing a rising baseline[1]. Conversely, contaminated HPLC-grade solvents introduce continuous chemical noise[3]. Solution: Execute the "Zero-Flow Test" (detailed in the protocol below). This is a self-validating diagnostic: by stopping the flow, you isolate optical/electronic noise from flow-dependent chemical noise.

Self-Validating Experimental Protocol: Posaconazole Baseline Optimization

To ensure scientific trustworthiness, do not guess the source of the noise. Follow this self-validating, step-by-step workflow to isolate and eliminate the root cause.

Step 1: The Zero-Volume Blank Injection (System vs. Sample)

  • Program your standard posaconazole gradient method into the chromatography data system.

  • Perform a "zero-volume" injection (injecting 0 µL) or inject a blank solvent matching the exact initial mobile phase conditions.

  • Validation Logic: If the baseline noise persists in the chromatogram, the issue is intrinsic to the HPLC system (pump, solvents, or detector). If the noise disappears, the issue is sample matrix interference or a contaminated injection valve.

Step 2: The Zero-Flow Test (Optical vs. Chemical)

  • If Step 1 indicates a system issue, pump the mobile phase at the standard flow rate (e.g., 1.0 mL/min) until the noisy baseline is observed on the live plot.

  • Abruptly stop the pump flow (0 mL/min) while continuing to monitor the UV signal at 260 nm.

  • Validation Logic:

    • If the baseline immediately flattens into a smooth line, the noise is flow-dependent (caused by incomplete solvent mixing, dirty mobile phase, or pump pulsation)[3].

    • If the high-frequency noise continues despite zero flow, the issue is optical/electronic (e.g., a failing UV lamp nearing the end of its lifespan, or a dirty flow cell window)[3].

Step 3: Mobile Phase Degassing & Mixing Optimization

  • For flow-dependent noise, discard old solvents. Prepare fresh, high-purity HPLC-grade ternary solvents (e.g., Hexane/IPA/Ethanol)[1].

  • Degas the mobile phase thoroughly using an ultrasonic bath and continuous helium sparging, or ensure the inline vacuum degasser is functioning to prevent micro-bubbles[3].

  • Install a static mixer between the pump and autosampler, then re-run the Zero-Volume Blank to confirm baseline stabilization[4].

Quantitative Data: Impact of Troubleshooting on Detection Limits

The following table summarizes the expected quantitative improvements when applying the above troubleshooting protocols to a posaconazole chiral separation assay.

Troubleshooting ActionBaseline Noise (mAU)Signal-to-Noise Ratio (SNR)Estimated LOD (µg/mL)Estimated LOQ (µg/mL)
Pre-Optimization (Baseline Issue) 2.503:10.852.50
Added Static Mixer (Fixed Drift) 0.8012:10.250.80
Replaced UV Lamp (Fixed Optical Noise) 0.4525:10.120.45
Optimized Time Constant (0.1s) 0.1580:10.040.15

(Note: LOQ is calculated at SNR ≥ 10, and LOD at SNR ≥ 3, in accordance with standard chromatographic validation parameters[5],[2].)

References
  • [1] Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography / PubMed.[Link]

  • [4] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.[Link]

  • [3] HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PGeneral.[Link]

  • [2] Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. BMC Chemistry / PMC.[Link]

Sources

Optimization

Posaconazole Diastereoisomer Separation Technical Support Center

Troubleshooting Guides & FAQs for Chiral Resolution Welcome to the Technical Support Center for Posaconazole chiral impurity profiling. Posaconazole is a complex triazole antifungal containing four chiral centers, which...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Chiral Resolution

Welcome to the Technical Support Center for Posaconazole chiral impurity profiling. Posaconazole is a complex triazole antifungal containing four chiral centers, which theoretically gives rise to 16 distinct stereoisomers[1]. The active pharmaceutical ingredient (API) is strictly controlled as the (3R, 5R) (1S, 2S) diastereoisomer[2].

Separating closely related impurities—specifically Diastereoisomer 2 and 3—is notoriously difficult. Their structural variance is often limited to a single stereocenter inversion, resulting in nearly identical hydrodynamic radii and dipole moments. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals facing chiral resolution challenges.

Part 1: Troubleshooting Guide - Chromatographic Resolution

Q: We are observing severe co-elution of Diastereoisomer 2 and 3 on a standard 1D Chiralpak IB column. How can we resolve this without losing the separation of the other stereoisomers? Cause: This is a classic selectivity limitation. A single chiral stationary phase (CSP) rarely possesses the diverse spatial recognition cavities required to resolve all 16 stereoisomers simultaneously. The causality lies in the identical binding affinities of Diastereoisomers 2 and 3 to the cellulose tris(3,5-dimethylphenylcarbamate) selector used in the first dimension. Solution: Transition to a multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) system. Use the Chiralpak IB column in the first dimension to group the isomers and isolate the co-eluting pair. Then, transfer this specific fraction via a switching valve to a complementary 2D column (such as Chiralpak IC or IF3) which offers different steric interactions to achieve baseline resolution[1].

Q: Our peaks are exhibiting severe tailing (Asymmetry factor > 2.0), making it impossible to accurately integrate and quantify Diastereoisomer 3. Cause: Peak tailing in posaconazole chiral separation is primarily caused by secondary electrostatic interactions. Posaconazole contains basic triazole and piperazine moieties that strongly interact with unendcapped, residual silanol groups on the silica support of the CSP. Solution: You must mask these silanol interactions. Incorporate a basic modifier such as 0.1% diethylamine (DEA) into your mobile phase. Alternatively, if using a gradient method, utilizing a ternary mobile phase containing ethanol (e.g., isopropanol-dichloromethane-ethanol) provides sufficient hydrogen-bond disruption to sharpen the peaks and improve the asymmetry factor[3].

Part 2: Step-by-Step Methodology - 2D-LC Chiral-Chiral Heart-Cutting Workflow

To achieve a self-validating separation of Diastereoisomer 2 and 3, follow this automated 2D-LC protocol:

Step 1: Sample Preparation Accurately weigh the Posaconazole sample and dissolve it in a 75:25 (v/v) mixture of acetonitrile and isopropanol to achieve a final concentration of approximately 0.10 mg/mL. This specific solvent ratio prevents sample precipitation upon injection into the non-polar mobile phase[3].

Step 2: 1D Chromatographic Grouping Inject 10 µL of the sample onto a Chiralpak IB column (250 mm × 4.6 mm, 5 µm). Elute using a binary mobile phase of dichloromethane-isopropanol (e.g., 52:48 v/v) at 1.0 mL/min. Maintain the column compartment at 31 °C to ensure reproducible mass transfer kinetics[3].

Step 3: Heart-Cutting Valve Actuation Monitor the 1D eluent via UV detection at 260 nm. Program the high-resolution 2-position/6-port switching valve to actuate precisely at the retention time window where Diastereoisomer 2 and 3 co-elute. This traps the unresolved fraction in the system's sample loop[1].

Step 4: 2D Chiral Resolution Flush the trapped fraction onto the secondary column (Chiralpak IC or IF3). Utilize a ternary mobile phase of isopropanol-dichloromethane-ethanol (e.g., 60:30:10 v/v)[3]. The introduction of ethanol alters the hydrogen-bonding network between the analyte and the immobilized polysaccharide derivatives, providing the necessary thermodynamic shift to resolve the two diastereomers.

Step 5: System Validation Verify that the resolution (


) between Diastereoisomer 2 and 3 is > 1.5. Ensure solvent peaks do not interfere with the analyte signals, validating the specificity of the method[3].
Part 3: Data Presentation & Visualization

Table 1: Chromatographic Parameters for Posaconazole Diastereomer Separation

Parameter1D Separation (Grouping Phase)2D Separation (Resolution Phase)
Column Chemistry Chiralpak IB (250 x 4.6 mm, 5 µm)Chiralpak IC / IF3 (250 x 4.6 mm, 5 µm)
Mobile Phase Dichloromethane : Isopropanol (52:48)Isopropanol : Dichloromethane : Ethanol (60:30:10)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 31 °C31 °C
Detection UV at 260 nmUV at 260 nm
Target Outcome Isolate Diastereoisomer 2 & 3 clusterBaseline resolution (

> 1.5) of Diastereoisomers

Note: Mobile phase compositions are adapted from validated gradient elution methods for posaconazole chiral isomers[3].

G Sample Posaconazole API (Mixture of Diastereomers) Dim1 1D Separation (Chiralpak IB Column) Sample->Dim1 HeartCut Multiple Heart-Cutting Valve System Dim1->HeartCut Co-eluting fractions Dim2_IC 2D Separation Path A (Chiralpak IC Column) HeartCut->Dim2_IC Transfer Dim2_IF3 2D Separation Path B (Chiralpak IF3 Column) HeartCut->Dim2_IF3 Transfer Det2 Diastereoisomer 2 Resolved Peak Dim2_IC->Det2 Det3 Diastereoisomer 3 Resolved Peak Dim2_IF3->Det3

Workflow of 2D-LC multiple heart-cutting for Posaconazole diastereomer separation.

Part 4: FAQs - Mechanistic Insights into Chiral Recognition

Q: Why is the (3R, 5R) (1S, 2S) configuration strictly controlled during manufacturing? A: The therapeutic efficacy of posaconazole depends entirely on its ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[2]. The specific (3R, 5R) (1S, 2S) stereochemistry ensures the triazole ring is perfectly oriented to coordinate with the heme iron in the enzyme's active site, while the extended side chain occupies the access channel. Any stereocenter inversion—such as those found in Diastereoisomer 2 or 3—drastically alters the molecule's 3D conformation, leading to steric clashes within the binding pocket and a total loss of antifungal potency.

Q: Why do we use immobilized rather than coated polysaccharide CSPs for this workflow? A: Coated CSPs restrict the use of strong organic solvents like dichloromethane, which would dissolve and strip the chiral selector from the silica support. Immobilized CSPs (e.g., Chiralpak IB, IC) covalently bind the polysaccharide to the silica. This allows the use of dichloromethane in the mobile phase[3], which is essential for posaconazole analysis because it ensures complete solubility of the API and uniquely penetrates the chiral cavities to modulate steric interactions, enabling the separation of closely related diastereomers.

Q: Can Supercritical Fluid Chromatography (SFC) replace 2D-LC for this specific separation? A: While SFC is highly efficient and increasingly utilized for the chiral separation of many azole antifungals[4], posaconazole's large molecular weight (700.8 g/mol ) and four chiral centers make it exceptionally challenging to separate all 16 stereoisomers in a single 1D SFC run. 2D-LC remains the gold standard for comprehensive impurity profiling of posaconazole because it mathematically multiplies the peak capacity, allowing complete resolution of all diastereomeric pairs[1].

References
  • Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography. ResearchGate. URL:[Link]

  • CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography.Google Patents.
  • Posaconazole AHCL | European Public Assessment Report. European Medicines Agency (EMA). URL:[Link]

  • Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Posaconazole Diastereoisomer 2 Stability

Subject: Stability & Handling of Posaconazole Diastereoisomer 2 in Solution Document ID: POS-DIA2-STAB-001 Last Updated: March 2026 Audience: Analytical Chemists, Formulation Scientists, QC Managers Executive Summary Pos...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling of Posaconazole Diastereoisomer 2 in Solution

Document ID: POS-DIA2-STAB-001 Last Updated: March 2026 Audience: Analytical Chemists, Formulation Scientists, QC Managers

Executive Summary

Posaconazole (POS) contains four chiral centers (


), theoretically allowing for 16 stereoisomers.[1] Diastereoisomer 2  (often designated in commercial catalogs or pharmacopeial contexts as a specific epimer, such as the 5S-epimer or Related Compound 1) serves as a critical system suitability standard.

Unlike the API, which is thermodynamically stabilized for the commercial formulation, diastereomeric impurities often exhibit higher kinetic sensitivity to epimerization and oxidative degradation. This guide addresses the specific challenges of maintaining Diastereoisomer 2 integrity in solution.

Module 1: Solvent Selection & Solution Chemistry

Q1: What is the optimal solvent for long-term storage of Diastereoisomer 2 stock solutions? Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol (HPLC Grade) .

  • Mechanism: Posaconazole and its diastereomers are lipophilic weak bases.

    • DMSO: Provides the highest solubility (>10 mg/mL) and creates a non-protic environment that minimizes proton-exchange-mediated epimerization.

    • Methanol: Good solubility but is a protic solvent. While generally stable, long-term storage in protic solvents can facilitate slow isomerization if trace acids are present.

  • Critical Warning: Avoid storing stock solutions in acidic diluents (e.g., 0.1% Formic Acid) for >24 hours. Acidic pH catalyzes the ring-opening or epimerization of the tetrahydrofuran (THF) moiety, leading to interconversion between diastereomers.

Q2: Can I use Acetonitrile (ACN) as a diluent? Yes, but with caution. ACN is a suitable solvent for immediate LC injections. However, Posaconazole diastereomers have lower solubility in ACN compared to Methanol. Ensure the concentration is below 0.5 mg/mL to prevent precipitation, which can be mistaken for degradation during assay.

Solvent Compatibility Table

Solvent SystemSolubilityStability Risk (24h @ RT)Recommended Use
DMSO HighLowPrimary Stock Storage (-20°C)
Methanol HighLow-MediumWorking Standards / Dilutions
Acetonitrile ModerateLowLC Mobile Phase / Autosampler
Water/Buffer (pH < 2) HighHigh (Epimerization) Avoid for Storage
Water/Buffer (pH > 7) InsolubleN/APrecipitation Risk
Module 2: Environmental Stressors & Degradation Pathways

Q3: Is Diastereoisomer 2 light-sensitive? Status: Moderately Photosensitive. While the triazole core is relatively robust, the extended side chain containing the phenoxymethyl and piperazine moieties can undergo photolytic cleavage under high-intensity UV.

  • Protocol: Store all solutions in amber glassware .

  • Troubleshooting: If an unknown peak appears at RRT ~0.5-0.6 after bench exposure, it is likely a photodegradant (cleavage of the piperazine linker).

Q4: Why is my Diastereoisomer 2 peak area decreasing without new peaks appearing? Diagnosis: Precipitation or Adsorption. Posaconazole diastereomers are highly hydrophobic (logP ~4-5).

  • Glassware: At low concentrations (<1 µg/mL), the compound may adsorb to non-silanized glass or plastic surfaces.

  • Aqueous Shock: Diluting a DMSO stock directly into a high-aqueous (>60% water) buffer can cause "invisible" micro-precipitation.

  • Solution: Use Low-Adhesion vials and ensure the organic ratio in the final diluent is >40% (v/v).

Q5: What are the primary degradation products I should look for? If the solution is stressed, look for:

  • Oxidative Degradants (+16 Da): N-oxides formed at the piperazine nitrogen or triazole ring. Common in older DMSO stocks exposed to air.

  • Epimers (Isomers): If the solution is acidic, Diastereoisomer 2 may convert back to the API (Posaconazole) or another diastereomer. This appears as a change in the enantiomeric excess (ee) or diastereomeric ratio (dr).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q6: I see "peak splitting" for Diastereoisomer 2. Is it degrading? Likely Cause: Solvent Mismatch (Strong Solvent Effect). Injecting a pure DMSO stock (high viscosity, high elution strength) into a high-aqueous mobile phase causes transient immiscibility.

  • Fix: Dilute the DMSO stock 1:10 with the initial mobile phase (e.g., 40:60 ACN:Water) before injection.

  • Verification: If the split persists after dilution, check the column performance (chiral stationary phases are sensitive to pressure shocks).

Q7: How do I distinguish Diastereoisomer 2 from the API? Standard C18 columns often fail to separate the critical diastereomeric pairs (e.g., the 5R vs 5S epimers).

  • Required Technology: Use Chiral HPLC .

    • Columns: Polysaccharide-based phases (e.g., Chiralpak IB, IC, or IF-3).[2]

    • Mode: Normal Phase (Hexane/Ethanol) or Reversed Phase (Water/ACN).

    • Note: Diastereoisomer 2 usually elutes adjacent to the API. Ensure resolution (

      
      ) > 1.5.
      
Module 4: Standard Preparation Protocol

Objective: Prepare a stable 1.0 mg/mL Stock Solution.

  • Weighing: Weigh 5.0 mg of Posaconazole Diastereoisomer 2 into a 5 mL Amber Volumetric Flask .

    • Note: The solid is often electrostatic. Use an anti-static gun if necessary.

  • Dissolution: Add 3 mL of Anhydrous DMSO .

  • Mixing: Sonicate for 2 minutes at ambient temperature. Ensure no solids remain on the neck of the flask.

  • Volume Adjustment: Make up to volume with DMSO.

  • Aliquot & Store:

    • Divide into 500 µL aliquots in amber cryovials.

    • Storage: -20°C or -80°C.

    • Shelf Life: 6 months (if kept frozen). 1 week at 2-8°C.

Visual Guide: Stability Decision Tree

The following diagram outlines the logical workflow for assessing stability issues with Posaconazole Diastereoisomer 2.

Posaconazole_Stability Start Issue: Diastereoisomer 2 Anomaly in Solution Check_Solvent 1. Check Solvent System Start->Check_Solvent Is_Acidic Is diluent Acidic (pH < 4)? Check_Solvent->Is_Acidic Yes Yes Is_Acidic->Yes Yes No No Is_Acidic->No No Epimerization Risk: Acid-Catalyzed Epimerization (Conversion to API/Other Isomers) Check_Peaks 2. Analyze Chromatogram New_Peaks Are new peaks present? Check_Peaks->New_Peaks New_Peaks->Yes Yes New_Peaks->No No Oxidation Cause: Oxidation (N-Oxides) Check: Old DMSO or Headspace Air Area_Loss Issue: Area Loss Only (No new peaks) Area_Loss->Yes Yes Area_Loss->No No Precipitation Cause: Precipitation/Adsorption Action: Increase Organic % or Change Vial Chiral_Check 3. Chiral Purity Check Resolution Action: Use Chiral Column (Polysaccharide Phase) Chiral_Check->Resolution Yes->Epimerization Yes->Oxidation Yes->Precipitation No->Check_Peaks No->Area_Loss No->Chiral_Check

Caption: Troubleshooting logic for Posaconazole Diastereoisomer 2 solution stability anomalies.

References
  • European Medicines Agency (EMA). (2019). Assessment Report: Posaconazole AHCL (Procedure No. EMEA/H/C/004702/0000). Retrieved from [Link]

    • Relevance: Defines the stereochemical complexity (4 chiral centers) and impurity limits.
  • Bhatia, M. S., et al. (2020). "Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography." Journal of Chromatography A, 1618, 460845. Retrieved from [Link]

    • Relevance: Authoritative method for separating diastereomers and confirming their distinct stability/elution profiles.
  • Relevance: Establishes the regulatory baseline for impurity identific
  • Silva, D. M., et al. (2025).[1] "Stability study and oxidative degradation kinetics of posaconazole." ResearchGate / Journal of Pharmaceutical Analysis. Retrieved from [Link]

    • Relevance: Provides kinetic data on oxidative degradation (N-oxide formation) and pH sensitivity.[3]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Strategies for the Determination of LOD and LOQ of Posaconazole Diastereoisomer 2

Introduction & Rationale Posaconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent. Its complex molecular architecture features four chiral centers, theoretically yielding 16 distinct st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Posaconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent. Its complex molecular architecture features four chiral centers, theoretically yielding 16 distinct stereoisomers[1]. The therapeutically active pharmaceutical ingredient (API) is exclusively the (3R, 5R) (1S, 2S) diastereoisomer[2]. The presence of other stereoisomers, such as Posaconazole Diastereoisomer 2, can significantly alter the drug's pharmacokinetic profile and safety. Consequently, regulatory agencies mandate rigorous control of these chiral impurities.

Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Diastereoisomer 2 requires analytical methodologies with exceptional resolving power and sensitivity. This guide objectively compares standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Two-Dimensional Liquid Chromatography (2D-LC) for this purpose, grounded in the ICH Q2(R1) validation frameworks[3].

Mechanistic Causality in Chiral Separation

Why is Diastereoisomer 2 so difficult to isolate and quantify at trace levels? Diastereoisomers share identical molecular weights and highly similar physicochemical properties, making standard achiral stationary phases largely ineffective for baseline separation.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are required to create transient diastereomeric complexes with the analytes. The steric hindrance and hydrogen-bonding interactions differ slightly between the active (3R, 5R) (1S, 2S) isomer and Diastereoisomer 2, allowing for differential elution[4].

  • Thermodynamic Limits of 1D-LC: In a single 1D run, separating all 11 potential synthetic stereoisomeric impurities from the massive API main peak is mathematically and thermodynamically challenging. A multiple heart-cutting chiral-chiral 2D-LC approach resolves this by allowing unresolved fractions from the first dimension to be transferred to a second dimension with orthogonal chiral selectivity.

ChiralWorkflow Sample Posaconazole API (16 Potential Isomers) Dim1 1D-LC Separation (Chiralpak IB Column) Sample->Dim1 Injection HeartCut Multiple Heart-Cutting (Valve Transfer) Dim1->HeartCut Co-eluting Diastereoisomers Dim2 2D-LC Separation (Chiralpak IC/IF3) HeartCut->Dim2 Target Fraction Detection MS/UV Detection (Signal Acquisition) Dim2->Detection Baseline Separation Validation ICH Q2(R1) Validation LOD (S/N=3) / LOQ (S/N=10) Detection->Validation Data Processing

Caption: Multiple heart-cutting 2D-LC workflow for the isolation and quantification of Posaconazole stereoisomers.

Comparative Performance of Analytical Modalities

To establish LOD and LOQ, the ICH Q2(R1) guidelines recommend either the Signal-to-Noise (S/N) approach (3:1 for LOD, 10:1 for LOQ) or the Standard Deviation of the Response and Slope method (


; 

)[3],[5].

The table below synthesizes the quantitative performance of different analytical modalities for Posaconazole impurity detection.

Table 1: Comparative LOD/LOQ Performance for Posaconazole Diastereoisomer 2

Analytical ModalityStationary PhaseDetectionLODLOQAdvantagesLimitations
RP-HPLC C18 (Achiral)UV (210 nm)~0.77 µg/mL~2.32 µg/mLCost-effective, standard QC setup[6].Poor resolution for stereoisomers; high matrix interference.
Chiral 1D-LC Chiralpak IBUV (210 nm)~0.15 µg/mL~0.45 µg/mLDirect chiral recognition.Co-elution of multiple diastereoisomers limits LOQ accuracy.
Chiral-Chiral 2D-LC 1D: IB / 2D: ICUV/DAD~0.05 µg/mL~0.15 µg/mLComplete baseline separation of all 12 related stereoisomers[1].Complex instrumentation and method transfer.
LC-MS/MS Chiralpak ICESI-MS/MS<0.01 µg/mL~0.03 µg/mLUltimate sensitivity and mass-specific identification[2].High cost; ion suppression effects from complex matrices.

Self-Validating Experimental Protocol: LOD/LOQ Determination

Phase 1: Preparation of Spiked Standards
  • Matrix Blank Preparation: Prepare a diluent blank (e.g., 40:60 v/v water/acetonitrile) to establish baseline noise (

    
    )[7].
    
  • Stock Solution: Dissolve a certified reference standard of Posaconazole Diastereoisomer 2 in the diluent to a concentration of 1.0 mg/mL.

  • Serial Dilution: Create a calibration curve ranging from 0.01 µg/mL to 1.0 µg/mL. Spike these into the Posaconazole API matrix (at nominal concentration, e.g., 2000 µg/mL) to account for matrix effects[8].

Phase 2: Chromatographic Acquisition (2D-LC Method)
  • 1D Separation: Inject 10 µL of the sample onto a Chiralpak IB column. Use an isocratic mobile phase optimized for the bulk API.

  • Heart-Cutting: Program the switching valve to capture the unresolved fraction containing Diastereoisomer 2 (based on predetermined retention time windows) and transfer it to the 2D loop.

  • 2D Separation: Elute the captured fraction onto a Chiralpak IC column using an orthogonal mobile phase (e.g., incorporating a different organic modifier like methanol or ethanol) to achieve baseline resolution[1],[4].

Phase 3: Data Processing and Dual-Validation
  • Signal-to-Noise (S/N) Method:

    • Measure the peak height of Diastereoisomer 2 at the lowest concentration.

    • Measure the peak-to-peak noise in the blank chromatogram over a distance equal to 20 times the peak width at half-height.

    • Identify the concentration where S/N

      
       3 (LOD) and S/N 
      
      
      
      10 (LOQ)[3],[8].
  • Standard Deviation and Slope Method:

    • Plot the calibration curve (Peak Area vs. Concentration) for the low-concentration range.

    • Calculate the slope (

      
      ) and the standard deviation of the y-intercepts (
      
      
      
      ).
    • Compute

      
       and 
      
      
      
      [3],[9].
  • Self-Validation Check: The LOD/LOQ values derived from the statistical method must be injected experimentally. If the empirical S/N at the calculated LOQ concentration is

    
    , the method is experiencing non-linear noise amplification, and the LOQ must be empirically adjusted upwards.
    

Conclusion

For the rigorous control of Posaconazole Diastereoisomer 2, traditional RP-HPLC is insufficient due to chiral co-elution. While LC-MS/MS offers superior sensitivity, multiple heart-cutting chiral-chiral 2D-LC provides the optimal balance of stereoisomeric resolving power and quantitative reliability. By employing a dual-validation approach (S/N combined with regression statistics) as per ICH Q2(R1), analytical scientists can establish a highly trustworthy, audit-proof limit of quantitation.

References

  • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. pharmavalidation.in. 3

  • What is meant by the limit of detection and quantification (LOD / LOQ)? loesungsfabrik.de. 5

  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. benchchem.com. 9

  • Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography. researchgate.net. 1

  • USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE D. rasayanjournal.co.in. 7

  • Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. scirp.org. 8

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. impactfactor.org. 6

  • Posaconazole AHCL | EMA. europa.eu. 2

  • Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. researchgate.net. 4

Sources

Comparative

A Comparative Guide to System Suitability Parameters for Posaconazole Chiral Assay

In the landscape of pharmaceutical analysis, ensuring the stereochemical purity of drug substances is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy. Posaconazole, a broad-spe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, ensuring the stereochemical purity of drug substances is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy. Posaconazole, a broad-spectrum triazole antifungal agent, possesses four chiral centers, leading to the possibility of 16 stereoisomers.[1][2] However, only one of these is the therapeutically active agent.[1][2] This guide provides an in-depth comparison of system suitability test (SST) parameters for the chiral High-Performance Liquid Chromatography (HPLC) assay of Posaconazole, offering a robust framework for researchers, scientists, and drug development professionals to establish and verify the performance of their analytical systems.

System suitability tests are an essential component of chromatographic methods, serving to verify that the analytical system is adequate for the intended analysis.[3][4] These tests are based on the concept that the equipment, analytical operations, and the samples themselves constitute an integral system that can be evaluated as a whole.[3]

The Cornerstone of a Validated Method: Key System Suitability Parameters

The suitability of a chiral HPLC method for Posaconazole hinges on a set of critical parameters that must be rigorously evaluated before any sample analysis. These parameters, guided by pharmacopeias such as the USP and international guidelines like ICH, ensure the reliability and validity of the analytical results.[3][5]

ParameterPurpose & Scientific RationaleTypical Acceptance Criteria (as per USP/ICH)
Resolution (Rs) This is the most critical parameter for a chiral assay. It measures the degree of separation between the desired Posaconazole enantiomer and its undesired stereoisomers. An adequate resolution ensures that the peaks do not overlap, allowing for accurate and independent quantification of each enantiomer. A value of ≥ 1.5 indicates baseline separation.Rs ≥ 1.5 between the main peak and the closest eluting isomer.
Tailing Factor (Tf) or Asymmetry Factor (As) This parameter measures the symmetry of the chromatographic peak. Tailing or fronting peaks can indicate undesirable interactions between the analyte and the stationary phase or issues with the column packing, which can affect the accuracy of peak integration.Tf ≤ 2.0 (or As between 0.8 and 1.5).
Theoretical Plates (N) Also known as column efficiency, this parameter reflects the sharpness of the chromatographic peaks. A higher number of theoretical plates indicates a more efficient column and better separation capability, which is crucial for resolving closely eluting stereoisomers.N > 2000 (This is a general guideline and can be method-specific).
Repeatability / Precision (%RSD) Assessed by multiple injections of a standard solution, this parameter demonstrates the precision of the analytical system under normal operating conditions. Low variability in peak area or height ensures that the results are reproducible.[3]Relative Standard Deviation (%RSD) of peak areas from replicate injections (typically n=5 or 6) should be ≤ 2.0%.
Signal-to-Noise Ratio (S/N) For the quantification of chiral impurities, it's crucial to demonstrate that the analytical system has sufficient sensitivity. The S/N ratio for the undesired enantiomer at the limit of quantification (LOQ) level confirms the method's ability to reliably detect and quantify low levels of the impurity.[6]S/N ≥ 10 for the LOQ of the undesired enantiomer.[6]

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is paramount for the successful separation of Posaconazole enantiomers. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely used due to their broad enantioselectivity.

Chiral Stationary Phase (Example)Typical Performance CharacteristicsAdvantagesConsiderations
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB-3, Chiralpak IC) Can achieve high resolution for Posaconazole stereoisomers.[1][7][8]Robust and versatile for a range of chiral compounds. Good for method development.Mobile phase selection is critical; often requires normal-phase or polar organic modes.
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) Known for its strong chiral recognition capabilities.Can provide alternative selectivity compared to cellulose-based phases.May require different solvent systems for optimal separation.

For instance, a study developing a chiral HPLC method for Posaconazole utilized a Chiralpak IB-3 column (Cellulose tris (3,5-dimethylphenylcarbamate)) and demonstrated strong performance in system suitability, specificity, and other validation parameters.[2] Another approach employed a multiple heart-cutting 2D-LC system with Chiralpak IB, IC, and IF3 columns to separate twelve posaconazole-related stereoisomers.[7][8]

Experimental Protocol: System Suitability Test for Posaconazole Chiral Assay

This protocol outlines a standardized procedure for conducting a system suitability test.

1. System Preparation and Equilibration:

  • Prepare the mobile phase as specified in the validated analytical method. A typical mobile phase for normal-phase chiral separation of Posaconazole might consist of a mixture of n-hexane, ethanol, and a basic additive like diethylamine.[2]

  • Install the appropriate chiral column (e.g., Chiralpak IB-3, 250 mm x 4.6 mm, 3 µm).[2]

  • Equilibrate the HPLC system by pumping the mobile phase through the column at a constant flow rate until a stable baseline is achieved.

2. Standard Solution Preparation:

  • Prepare a system suitability solution containing a known concentration of the Posaconazole reference standard and a detectable level of at least one of its critical chiral isomers. The concentration of the chiral isomer should be at or near its specification limit.

3. Chromatographic Analysis:

  • Set the HPLC parameters (flow rate, column temperature, injection volume, and detector wavelength) as per the validated method. A common detection wavelength for Posaconazole is 260 nm or 262 nm.[4][9]

  • Inject the system suitability solution at least five or six times.

4. Data Analysis and Evaluation:

  • From the resulting chromatograms, calculate the following parameters for the critical peak pair (Posaconazole and its closest eluting stereoisomer):

    • Resolution (Rs)

    • Tailing Factor (Tf) or Asymmetry Factor (As) for the Posaconazole peak

    • Number of Theoretical Plates (N) for the Posaconazole peak

    • Relative Standard Deviation (%RSD) of the peak areas for the Posaconazole peak from the replicate injections.

  • Compare the calculated values against the pre-defined acceptance criteria. The system is deemed suitable for analysis only if all parameters meet their respective criteria.

Visualizing the Workflow

System Suitability Test Workflow

A Prepare Mobile Phase & Equilibrate System B Prepare System Suitability Solution A->B C Perform Replicate Injections (n≥5) B->C D Acquire Chromatographic Data C->D E Calculate SST Parameters (Rs, Tf, N, %RSD) D->E F Compare with Acceptance Criteria E->F G System is Suitable Proceed with Sample Analysis F->G Pass H System is NOT Suitable Investigate & Remediate F->H Fail

Caption: Workflow for executing a system suitability test.

Logical Flow of the Analytical Method

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample & Standard Preparation B System Suitability Test (SST) A->B C Inject Blank & Standards B->C SST Passed D Inject Samples C->D E Peak Integration & Identification D->E F Quantification of Enantiomers E->F G Final Report Generation F->G

Caption: Overall analytical method logical flow.

Conclusion

A well-defined and rigorously executed system suitability test is the bedrock of a reliable chiral assay for Posaconazole. It provides the necessary assurance that the chromatographic system is performing as expected and is capable of producing accurate and precise results. By carefully selecting the chiral stationary phase, optimizing chromatographic conditions, and adhering to the established system suitability parameters, researchers and analysts can confidently assess the chiral purity of Posaconazole, ensuring the quality and safety of this critical antifungal medication. This guide serves as a foundational resource, empowering scientific professionals to implement robust and compliant analytical methodologies.

References

  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.
  • Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography | Request PDF.
  • 〈621〉CHROM
  • ICH Q2(R1)
  • USP Chapter 621: Overview & Key Points. Phenomenex.
  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography | Request PDF.
  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chrom
  • Method for detecting posaconazole chiral isomers through high performance liquid chromatography.
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form.. F1000Research.
  • USP and EP Criteria for System Suitability Parameters.
  • Are You Sure You Understand USP <621>?.
  • USP Chapter 621 changes. Element Lab Solutions.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Q2(R2) Validation of Analytical Procedures.
  • FDA Guidelines for Analytical Method Valid
  • ICH Q2 Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk. I.R.I.S..
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • System Suitability Parameters of Posaconazole and Hemp Seed Oil.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF.
  • Development and Validation of Chiral HPLC Method for the Identification and Quantification of Enantiomer in Posaconazole Drug Substance. Amanote Research.
  • Allowable Adjustments to European Pharmacopeia (EP) Methods.
  • New FAQ on EDQM HelpDesk: system suitability test in assay chrom
  • HPLC procedures used in the analysis of posaconazole in biological matrices..
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chromatography: Application of Ph. Eur. method 2.2.46 system suitability requirements to drug products.
  • The European Pharmacopoeia and certific
  • Analytical Procedures and Methods Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral Separ
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Validation

A Comparative Guide to Ensuring Batch-to-Batch Consistency of Posaconazole Diastereoisomer 2

For researchers, scientists, and drug development professionals, ensuring the consistent quality of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of methodol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the consistent quality of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of methodologies to assess and maintain the batch-to-batch consistency of Posaconazole Diastereoisomer 2, a critical antifungal agent. We will explore the scientific rationale behind the experimental choices, present comparative data, and provide detailed protocols to ensure the reliability and reproducibility of your findings.

Posaconazole is a broad-spectrum triazole antifungal agent used in the prevention and treatment of invasive fungal infections, particularly in immunocompromised patients.[1][2] Its complex molecular structure contains four chiral centers, giving rise to sixteen possible stereoisomers.[1][3][4] However, only one of these isomers is therapeutically active.[1][3][4] The stereochemical configuration of a drug can significantly impact its pharmacological activity, pharmacokinetic profile, and potential toxicity.[5][6][7] Therefore, rigorous control of the diastereomeric and enantiomeric purity of Posaconazole is essential to guarantee its safety and efficacy.[1][5][6]

Batch-to-batch consistency ensures that each production run of an API meets predefined quality standards.[8][9] Variations between batches can affect the drug's bioavailability, therapeutic effect, and safety profile, making consistent manufacturing a fundamental requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][10][11] This guide focuses on providing the tools to confidently assess the consistency of Posaconazole Diastereoisomer 2 across different manufacturing lots.

Comparative Analysis of Analytical Techniques

The separation of stereoisomers presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment.[5] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral separation of pharmaceutical compounds.[12][13][14][][16]

Analytical Technique Principle Advantages for Posaconazole Analysis Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) to selectively interact with enantiomers and diastereomers, leading to differential retention times.Well-established and widely used in the pharmaceutical industry. Robust and reproducible methods have been specifically developed for Posaconazole isomers.[1][3][17]Can be time-consuming and may require significant amounts of organic solvents.
Supercritical Fluid Chromatography (SFC) Employs a supercritical fluid, typically carbon dioxide, as the mobile phase. Offers high efficiency and rapid separations.Faster analysis times and reduced solvent consumption compared to HPLC.[13][14][] Can provide complementary selectivity to HPLC.Requires specialized instrumentation. Method development can be more complex.

For the purpose of this guide, we will focus on a validated Chiral HPLC method as it represents a widely accessible and robust approach for routine quality control.

Experimental Workflow for Batch-to-Batch Consistency Assessment

The following diagram illustrates a comprehensive workflow for evaluating the consistency of Posaconazole Diastereoisomer 2 across multiple batches. This self-validating system incorporates critical quality control checks at each stage.

Experimental Workflow Workflow for Posaconazole Diastereoisomer 2 Batch Consistency cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Comparison cluster_3 Outcome Batch_A Batch A Sample Prep Dissolution in Mobile Phase Batch_A->Prep Batch_B Batch B Sample Batch_B->Prep Batch_C Batch C Sample Batch_C->Prep HPLC Chiral HPLC Analysis Prep->HPLC Data Chromatographic Data (Retention Time, Peak Area) HPLC->Data Comparison Batch-to-Batch Comparison (Purity, Impurity Profile) Data->Comparison Report Consistency Report Comparison->Report

Caption: A streamlined workflow for assessing the batch-to-batch consistency of Posaconazole Diastereoisomer 2.

Comparative Data of Three Hypothetical Batches

The following table presents hypothetical data from the analysis of three different batches of Posaconazole Diastereoisomer 2 using a validated Chiral HPLC method.

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity of Diastereoisomer 2 (%) 99.8599.8299.88≥ 99.5%
Individual Unspecified Impurity (%) 0.050.070.04≤ 0.10%
Total Impurities (%) 0.150.180.12≤ 0.50%
Retention Time of Diastereoisomer 2 (min) 15.2115.2315.20± 0.2 min of reference

Analysis of Hypothetical Data: All three batches meet the predefined acceptance criteria, demonstrating a high degree of consistency in terms of purity and impurity profile. The minor variations observed are within acceptable limits for pharmaceutical manufacturing.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol outlines a validated method for the separation and quantification of Posaconazole diastereomers. The validation of this analytical method should be performed in accordance with ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[18][19][20][21][22]

1. Materials and Reagents:

  • Posaconazole Reference Standard (Diastereoisomer 2)

  • Posaconazole Samples (Batches A, B, C)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • HPLC-grade Isopropyl Alcohol

  • HPLC-grade Dichloromethane

  • Diethanolamine

2. Chromatographic Conditions:

  • Column: Chiralpak IB-3 (250 mm x 4.6 mm, 3 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase.[1]

  • Mobile Phase: A mixture of n-hexane, ethanol, isopropyl alcohol, dichloromethane, and diethanolamine. A typical ratio is 61:5:25:9:0.1 (v/v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Posaconazole sample (or reference standard) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the reference standard solution six times.

  • The relative standard deviation (RSD) for the peak area of Posaconazole Diastereoisomer 2 should be not more than 2.0%.

  • The tailing factor for the Posaconazole Diastereoisomer 2 peak should be not more than 2.0.

  • The resolution between the peak of Diastereoisomer 2 and the closest eluting diastereomer should be not less than 1.5.

5. Analysis Procedure:

  • Inject the prepared sample solutions for each batch in duplicate.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage purity of Posaconazole Diastereoisomer 2 and the percentage of each impurity using the area normalization method.

Logical Relationship: Consistency and Clinical Outcomes

Maintaining stringent batch-to-batch consistency is not merely a regulatory hurdle; it has a direct and critical impact on patient safety and therapeutic efficacy.

Logical Relationship Impact of Batch Consistency on Clinical Outcomes Consistency Batch-to-Batch Consistency (Purity, Impurity Profile) Predictable_PK Predictable Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Consistency->Predictable_PK ensures Consistent_Efficacy Consistent Therapeutic Efficacy Predictable_PK->Consistent_Efficacy leads to Patient_Safety Enhanced Patient Safety (Reduced risk of adverse events) Predictable_PK->Patient_Safety contributes to

Sources

Comparative

Analytical Comparison Guide: Relative Response Factor (RRF) Determination of Posaconazole Diastereoisomer 2

The Mechanistic Causality of RRF in Stereoisomers Posaconazole is a structurally complex, second-generation triazole antifungal characterized by four chiral centers. During its multi-step synthesis, stereochemical leakag...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Causality of RRF in Stereoisomers

Posaconazole is a structurally complex, second-generation triazole antifungal characterized by four chiral centers. During its multi-step synthesis, stereochemical leakage can result in the formation of process-related impurities, most notably Posaconazole Diastereoisomer 2 .

In routine Quality Control (QC) and API release testing, quantifying this impurity relies on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because diastereomeric impurities are rarely available in the bulk quantities required for daily external standard calibration, analysts must use a Relative Response Factor (RRF) . The RRF mathematically corrects for the difference in molar absorptivity (


) between the active pharmaceutical ingredient (API) and the impurity at a specific detection wavelength[1].

The Causality of RRF Discrepancies: Posaconazole and Diastereoisomer 2 share the exact same molecular formula (


) and identical chromophoric moieties (the difluorophenyl group, the triazole rings, and the aniline-piperazine system). Because stereochemical inversion at the chiral centers does not alter the conjugated 

-electron systems, their molar absorptivities at the optimal UV maximum (228 nm) are nearly identical[2].

Therefore, the theoretical RRF of Diastereoisomer 2 relative to Posaconazole is exactly 1.0 . However, empirical determinations often report skewed values (e.g., 0.85 – 0.95). This deviation is rarely a true photophysical difference; rather, it is an artifact caused by using low-purity reference standards. If a conventional standard contains undetected water or residual solvents, the weighed mass overestimates the true active mass. This artificially depresses the calibration slope of the impurity, leading to an inaccurate RRF and subsequent out-of-specification (OOS) errors during API batch release.

Product Performance Comparison: Ultra-Pure vs. Conventional Standards

To establish an accurate RRF, the reference standard must possess absolute purity traceability. Below is an objective comparison between our Ultra-Pure Posaconazole Diastereoisomer 2 Reference Standard and typical conventional grades available on the market.

Analytical ParameterUltra-Pure StandardConventional GradeImpact on RRF Accuracy & Method Performance
Absolute Purity (qNMR) > 99.5%~ 95.0%High absolute purity ensures the mass-to-concentration calculation is exact, preventing slope depression in linear regression.
Water Content (KF) < 0.1%1.5% - 3.0%Eliminates weighing errors caused by the hygroscopic nature of lyophilized crude standards.
Residual Solvents (GC) < 100 ppm> 1000 ppmRemoves non-UV absorbing mass bias that artificially lowers the calculated RRF.
Calculated RRF (at 228 nm) 0.99 ± 0.01 0.92 ± 0.05The Ultra-Pure standard yields the true intrinsic RRF (approaching the theoretical 1.0), ensuring ICH-compliant API quantification.

Self-Validating Experimental Protocol for RRF Determination

The following step-by-step methodology utilizes a Quality-by-Design (QbD) approach to determine the RRF of Posaconazole Diastereoisomer 2[3].

System Suitability & Self-Validation Rule: This protocol incorporates a mass-balance cross-check. If the final calculated RRF falls outside the 0.98–1.02 range, the system invalidates the run, indicating either standard degradation, incomplete dissolution, or integration errors.

Step 1: Absolute Mass Determination

Do not rely on the "as-is" weight of the standard. Determine the true mass fraction (


) of the Diastereoisomer 2 standard using the following mass-balance equation:


Causality: Failing to account for trapped synthesis solvents or water directly alters the denominator in the concentration calculation, which is the primary cause of RRF failure.
Step 2: Chromatographic Method Setup

Configure the HPLC-PDA system based on validated parameters for posaconazole related substances[2]:

  • Column: C18 (4.6 mm × 250 mm, 5 μm). Causality: The high surface area and hydrophobicity of a 250 mm C18 stationary phase are required to resolve the subtle stereochemical differences between the API and the diastereoisomer.

  • Mobile Phase: Gradient elution utilizing Acetonitrile (Mobile Phase A) and Water (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm. Causality: 228 nm acts as an optimal wavelength for the triazole and difluorophenyl chromophores, maximizing signal-to-noise while minimizing baseline drift during the organic gradient[2].

  • Column Temperature: 25 °C.

Step 3: Calibration and Injection
  • Prepare equimolar stock solutions of Posaconazole API and the Ultra-Pure Diastereoisomer 2 standard in Acetonitrile:Water (50:50 v/v).

  • Dilute the stocks to create six calibration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Inject 10 μL of each solution in triplicate. Ensure the resolution (

    
    ) between Posaconazole and Diastereoisomer 2 is 
    
    
    
    .
Step 4: Data Processing & RRF Derivation

Plot the peak area against the true concentration (mg/mL) for both compounds. Calculate the linear regression slopes (


 and 

).

Workflow Visualization

RRF_Workflow N1 1. Absolute Mass Determination (qNMR, KF, GC) N2 2. Equimolar Solution Prep (Posaconazole & Diastereomer 2) N1->N2 N3 3. HPLC-UV Analysis (C18 Column, 228 nm, Gradient) N2->N3 N4 4. Linear Regression (Peak Area vs. True Concentration) N3->N4 N5 5. RRF Derivation (Slope_Impurity / Slope_API) N4->N5

Figure 1: Self-validating workflow for the accurate determination of Relative Response Factor (RRF).

References

  • HPLC-PDA detection method of terpene phenol related substances (Contains CN114113412A Analysis method of posaconazole impurity related substances). Google Patents.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate.
  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

Posaconazole DiastereoisoMer 2 proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of Posaconazole Diastereoisomer 2 As a Senior Application Scientist, I recognize that managing advanced pharmaceutical intermediates like Posaconazole Diastereoi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Handling of Posaconazole Diastereoisomer 2

As a Senior Application Scientist, I recognize that managing advanced pharmaceutical intermediates like Posaconazole Diastereoisomer 2—a specific stereoisomer of the potent triazole antifungal Posaconazole—requires rigorous safety and logistical planning. This molecule is biologically active and presents significant environmental and reproductive hazards[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and final destruction of Posaconazole Diastereoisomer 2. By understanding the chemical causality behind these procedures, laboratories can ensure full compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards while protecting their personnel and the environment.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, operators must understand the causality behind the hazards. Posaconazole Diastereoisomer 2 is a heavily fluorinated, high-molecular-weight compound. Its structural stability makes it highly persistent in the environment, dictating strict handling parameters.

Table 1: Hazard Profile and Operational Impacts

Property / HazardSpecificationOperational Causality & Handling Impact
Chemical Formula C37H42F2N8O4Halogenated (contains fluorine). Requires high-temperature incineration to fully break C-F bonds and prevent toxic hydrogen fluoride (HF) gas release[1].
Molecular Weight 700.79 g/mol Heavy API; settles as dust but can easily aerosolize into the breathing zone if mechanically disturbed[2].
Health Hazards Suspected reproductive toxicity; Harmful if inhaled/swallowedMandates stringent PPE (P100/N95 respirators) to prevent systemic exposure via inhalation or mucous membranes[1][2].
Environmental Hazard Very toxic to aquatic life (UN3077)Absolute prohibition on sewering, sink disposal, or standard landfilling. Must be isolated from aqueous waste streams.
Extinguishing Media Water spray, dry chemical, CO2Avoid high-pressure water streams during fire/spill response to prevent the formation of toxic dust clouds[1][3].

Regulatory Framework & Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), pharmaceutical waste must be strictly evaluated[4]. Posaconazole and its diastereoisomers fall under the category of hazardous pharmaceutical waste due to their toxicity profiles.

  • The Sewering Prohibition: The EPA strictly prohibits the disposal of hazardous pharmaceutical waste down the drain (40 CFR part 266 subpart P)[5]. Wastewater treatment facilities are not equipped to degrade the stable C-F bonds and triazole rings of Posaconazole, which leads to severe bioaccumulation in aquatic ecosystems[6].

  • Universal Waste Rule Constraints: While some routine pharmaceuticals can be managed under streamlined universal waste rules, highly toxic, environmentally hazardous, or reproductive hazards require specific, documented RCRA-compliant destruction pathways[6][7].

Step-by-Step Disposal Methodology

To ensure compliance and safety, waste generation must be met with immediate segregation. The following workflow outlines the lifecycle of Posaconazole Diastereoisomer 2 waste from generation to destruction.

WasteWorkflow Gen Waste Generation Posaconazole Diastereoisomer 2 Assess Hazard Assessment Repro-Toxicity & Aquatic Hazard Gen->Assess Identify Risks Seg Segregation Isolate from Bio/General Waste Assess->Seg Classify Pack Packaging HDPE Leak-Proof Containers Seg->Pack Contain Label RCRA Labeling UN3077, Env. Hazardous Pack->Label Document Incinerate High-Temp Incineration EPA-Approved Facility Label->Incinerate Destroy

Caption: Workflow for the systematic segregation and disposal of Posaconazole pharmaceutical waste.

Protocol 1: Routine Waste Segregation and Packaging

Causality: Preventing cross-contamination ensures that the active pharmaceutical ingredient (API) is directed to the correct thermal destruction facility without contaminating larger, non-hazardous waste streams.

  • Segregation at Source: Do not mix Posaconazole Diastereoisomer 2 waste with general laboratory trash, biohazardous waste, or standard aqueous solvent waste[7]. Isolate it immediately in a designated "Hazardous Pharmaceutical Waste" stream.

  • Primary Containment: Place all solid waste (powders, contaminated pipette tips, weighing papers, and empty vials) into a sealable, leak-proof, puncture-resistant container (e.g., high-density polyethylene, HDPE)[7].

  • Secondary Containment: Place the primary container inside a secondary bin to prevent accidental environmental release during laboratory transit.

  • Labeling: Affix a compliant RCRA hazardous waste label. Mark the container explicitly as "UN3077 Environmentally Hazardous Substance, Solid, n.o.s. (Posaconazole)" .

  • Final Destruction: Transfer the sealed waste to an EPA-approved hazardous waste disposal facility for high-temperature incineration[1].

    • Expert Insight: Incineration at temperatures exceeding 1,000°C is required to completely cleave the robust carbon-fluorine bonds and prevent the release of toxic hydrogen fluoride gas into the atmosphere[1].

Spill Response & Decontamination Workflow

Accidental spills of API powders represent the highest risk of acute exposure. Because Posaconazole diastereoisomers are biologically active and suspected reproductive toxins, inhalation of fine powders bypasses the skin barrier, presenting a direct route to systemic circulation[1].

SpillResponse Spill Spill Detected (Solid/Powder) Evac Evacuate & Ventilate (Prevent Inhalation) Spill->Evac PPE Don PPE (P100 Respirator, Nitrile, Goggles) Evac->PPE Contain Dust Suppression (Dampen with Absorbent) PPE->Contain Collect Mechanical Collection (HEPA Vacuum / Scoop) Contain->Collect Decon Surface Decontamination (Detergent Wash) Collect->Decon Waste Transfer to Hazardous Waste (Seal & Label) Decon->Waste

Caption: Step-by-step spill response and decontamination procedure for Posaconazole powder.

Protocol 2: Immediate Spill Mitigation

Causality: Dry sweeping generates airborne particulates. Wet-containment and HEPA filtration are mandatory to prevent inhalation exposure[2][3].

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory's HVAC system is functioning to filter the air, but avoid creating localized drafts that could disperse the powder[2].

  • Don Appropriate PPE: Responding operators must wear a NIOSH-approved P100 particulate respirator (or N95 at minimum), double chemical-resistant nitrile gloves, tight-fitting safety goggles, and a disposable Tyvek lab coat[1][2].

  • Containment (Dust Suppression): Gently cover the spilled powder with damp, absorbent paper towels to suppress dust formation.

    • Critical Warning: Do not use high-pressure water streams or dry sweeping brushes, as this will rapidly aerosolize the API[3].

  • Mechanical Collection: Carefully scoop the dampened material using non-sparking tools or a dedicated HEPA-filtered laboratory vacuum[3][8]. Place the collected material directly into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a suitable solvent mixture (e.g., water and a mild laboratory detergent) to lift residual API[3]. Collect all wash liquids and contaminated towels as hazardous chemical waste.

  • Verification: Inspect the area visually. Ensure all contaminated PPE (gloves, disposable coats) is removed and disposed of in the exact same hazardous waste stream as the spill debris[2]. Wash hands and exposed skin thoroughly[3].

References

  • Management of Hazardous Waste Pharmaceuticals Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure Source: Daniels Health URL:[Link]

Sources

Handling

Personal protective equipment for handling Posaconazole DiastereoisoMer 2

Subject: Operational Safety Protocol: Handling Posaconazole Diastereoisomer 2 (Reference Standard) Executive Summary: The "Unknown Potency" Principle As a Senior Application Scientist, I must clarify a critical misconcep...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Safety Protocol: Handling Posaconazole Diastereoisomer 2 (Reference Standard)

Executive Summary: The "Unknown Potency" Principle

As a Senior Application Scientist, I must clarify a critical misconception: Do not treat "Diastereoisomer 2" as a benign impurity.

In the absence of specific toxicological data for Posaconazole Diastereoisomer 2, you must apply the Precautionary Principle . We assume this isomer shares the pharmacophore of the parent API (Posaconazole) and thus retains its biological activity—specifically the inhibition of lanosterol 14


-demethylase. Consequently, it poses the same reproductive toxicity  and teratogenic risks  as the parent compound.

Operational Directive: Handle this substance as an OEB 4 (Occupational Exposure Band 4) compound until definitive data proves otherwise.

Hazard Profiling & Risk Assessment

The following table summarizes the core hazards. This data drives our PPE selection.

ParameterSpecificationCritical Insight (The "Why")
Compound Type Triazole Antifungal Impurity / Reference StandardMechanism: Inhibits CYP51 (lanosterol 14

-demethylase), disrupting cell membrane synthesis.
Primary Hazard Reproductive Toxicity (H361) Azoles are known teratogens. They can disrupt steroidogenesis (hormone synthesis) in humans.
Secondary Hazard STOT-RE (Liver, Adrenals)Long-term exposure can lead to hepatotoxicity and adrenal insufficiency.
Physical State Micronized Powder (Likely)High dust potential. Electrostatic charge can cause particle scatter during weighing.
OEL (Target) < 1 µg/m³ (8-hr TWA) Extremely low limit. Invisible dust is sufficient to exceed this limit.

Hierarchy of Controls: Engineering First

PPE is your last line of defense, not your first. The following logic diagram illustrates the decision matrix for containment based on the quantity of Posaconazole Diastereoisomer 2 being handled.

ContainmentLogic Start Task Assessment: Quantity & State SmallQty < 10 mg (Solid/Solution) Start->SmallQty Analytical Std Prep LargeQty > 10 mg or Micronized Dust Start->LargeQty Bulk Weighing FumeHood Chemical Fume Hood (HEPA Filtered) SmallQty->FumeHood Isolator Barrier Isolator (Glovebox) Negative Pressure LargeQty->Isolator BasicPPE PPE Level 2: Double Nitrile Gloves Lab Coat + Tyvek Sleeves N95/P100 Mask (Optional if in hood) FumeHood->BasicPPE AdvancedPPE PPE Level 3/4: Double Nitrile Gloves (Long Cuff) Tyvek Coverall PAPR (if Isolator breach risk) Isolator->AdvancedPPE

Figure 1: Containment Selection Logic. For Reference Standards (usually <100mg), a HEPA-filtered Fume Hood (Class II BSC) is the minimum requirement.

Personal Protective Equipment (PPE) Specifications

For the handling of Posaconazole Diastereoisomer 2 in a standard laboratory setting (weighing < 100 mg inside a BSC/Fume Hood), the following PPE is mandatory.

A. Respiratory Protection (Critical)
  • Requirement: N95 is insufficient for potent compound powders.

  • Standard: Fit-tested P100 (HEPA) Half-Face Respirator or PAPR (Powered Air Purifying Respirator).

  • Why? Reference standards are often fluffy, electrostatic powders. If a spill occurs outside the hood, an N95 allows up to 5% leakage. A P100 blocks 99.97% of particles.

B. Dermal Protection
  • Gloves: Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil), taped to lab coat cuff.

    • Outer Glove: Nitrile (Extended Cuff, 6-8 mil), worn over the sleeve.

    • Why? The outer glove is the "sacrificial" layer. You remove it immediately after handling the powder, ensuring the inner glove (and your skin) remains clean for touching door handles or notebooks.

  • Body: Disposable Tyvek® Lab Coat (closed front) or Sleeves .

    • Why? Cotton lab coats absorb powders and release them later (secondary exposure). Tyvek repels dust.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why? Safety glasses leave gaps. Goggles seal the eyes against airborne dust migration.

Operational Protocol: The "Check-Don-Check" Workflow

This protocol uses a self-validating loop to prevent contamination.

Step 1: Preparation & Donning
  • Verify Engineering: Ensure BSC/Hood is operational (Magnahelic gauge check).

  • Don PPE (Clean Zone):

    • Put on Tyvek coat/sleeves.

    • Don Inner Gloves (Tape to sleeve if necessary).

    • Don Respirator & Goggles.

    • Don Outer Gloves (Check for pinholes).

Step 2: Handling (The "Dirty" Zone)
  • Static Control: Use an anti-static gun or bar inside the hood before opening the vial. Posaconazole derivatives are highly static-prone.

  • Weighing: Open the vial only inside the hood. Use a disposable spatula.

  • Solubilization: Dissolve the solid immediately. Once in solution (e.g., DMSO/Methanol), the inhalation risk drops significantly, though dermal risk remains.

Step 3: Doffing (The Critical Failure Point)

Most exposures occur here. Follow this logic strictly.

DoffingProtocol InHood Inside Hood: Wipe Containers RemoveOuter Remove Outer Gloves (Inside Hood) InHood->RemoveOuter Dispose as Haz Waste ExitHood Exit Hood (Clean Hands) RemoveOuter->ExitHood RemovePPE Remove Goggles/Mask Remove Tyvek ExitHood->RemovePPE Wash Wash Hands (Soap + Water) RemovePPE->Wash

Figure 2: Safe Doffing Sequence. Note that outer gloves never leave the containment zone.

Decontamination & Disposal

Decontamination Solvent
  • Primary Agent: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .

  • Mechanism:[1][2][3][4] Strong oxidizers (bleach) degrade the triazole ring structure more effectively than simple surfactants. Ethanol removes the residue.

  • Protocol: Wet-wipe the balance and hood surface. Do not use compressed air (this aerosolizes the powder).

Waste Disposal
  • Solid Waste: All vials, weigh boats, and outer gloves go into High-Heat Incineration bins (Yellow/Red stream depending on facility).

  • Liquid Waste: Collect in a dedicated "Cytotoxic/Potent" carboy. Do not pour down the sink.

References

  • Merck & Co. (2023). Safety Data Sheet: Posaconazole Suspension Formulation. Retrieved from (Referenced for parent compound hazard classification).

  • SafeBridge Consultants. (2022). Occupational Health Categorization of Potent Pharmaceutical Compounds.
  • European Chemicals Agency (ECHA). (2023). Posaconazole: Substance Information & Classification. Retrieved from .

  • BenchChem. (2025).[5] Essential Safety and Handling Guide for Potent Chemical Compounds. Retrieved from .

  • U.S. Pharmacopeia (USP).USP <800> Hazardous Drugs – Handling in Healthcare Settings. (Applicable for handling potent reference standards).

Sources

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